2-(2-Bromophenyl)-1-cyclopropylethan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-1-cyclopropylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVKUXNQXYWCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one
Introduction
For researchers, scientists, and professionals engaged in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical overview of the molecular structure of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one, a compound of interest for its potential applications in medicinal chemistry and as a versatile synthetic intermediate. We will delve into a robust synthetic protocol, detailed methodologies for its structural elucidation via spectroscopic and crystallographic techniques, and an expert interpretation of the expected data. This document is structured to not only present factual information but also to impart the strategic rationale behind the experimental choices, empowering researchers to apply these principles in their own work.
Chemical Identity and Properties
A foundational understanding of the target molecule begins with its fundamental chemical properties.
| Property | Value | Source |
| IUPAC Name | 2-(2-Bromophenyl)-1-cyclopropylethan-1-one | N/A |
| CAS Number | 952722-66-6 | N/A |
| Molecular Formula | C₁₁H₁₁BrO | N/A |
| Molecular Weight | 239.11 g/mol | N/A |
| Canonical SMILES | C1CC1C(=O)CC2=CC=CC=C2Br | N/A |
| InChI Key | BYVKUXNQXYWCCC-UHFFFAOYSA-N | N/A |
Synthesis and Purification: A Strategic Approach
The synthesis of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one can be strategically approached in two key stages: the formation of the core ketone structure and the subsequent selective bromination. A plausible and efficient route involves a Friedel-Crafts acylation followed by a radical bromination.
Part 1: Synthesis of 1-cyclopropyl-2-phenylethan-1-one via Friedel-Crafts Acylation
The initial step involves the formation of the carbon skeleton through a Friedel-Crafts acylation of benzene with 2-cyclo-propanecarbonyl chloride. This electrophilic aromatic substitution is a classic and reliable method for generating aryl ketones.[1]
Experimental Protocol:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Solvent and Reactant Addition: Add dry benzene (10 equivalents, serving as both reactant and solvent) to the flask. Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-cyclopropyl-2-phenylethan-1-one.
Part 2: α-Bromination of 1-cyclopropyl-2-phenylethan-1-one
The second stage introduces the bromine atom at the benzylic position. A radical bromination using N-bromosuccinimide (NBS) and a radical initiator is the method of choice for this selective transformation.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 1-cyclopropyl-2-phenylethan-1-one (1.0 equivalent) in carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO, 0.05 equivalents).
-
Reaction Conditions: Reflux the mixture under a nitrogen atmosphere, with irradiation from a tungsten lamp to facilitate radical initiation, for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, 2-(2-Bromophenyl)-1-cyclopropylethan-1-one, is then purified by flash column chromatography.
Purification by Flash Column Chromatography
Flash column chromatography is an efficient method for purifying the target compound from any remaining starting material or byproducts.
Protocol:
-
Column Packing: A silica gel column is packed using a slurry of silica gel in a non-polar solvent like hexane.
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica gel with the adsorbed compound is carefully added to the top of the column.
-
Elution: The product is eluted using a gradient of ethyl acetate in hexane. A typical starting gradient would be 2% ethyl acetate in hexane, gradually increasing to 10% ethyl acetate.[2] For aromatic ketones, a solvent system of toluene and ethyl acetate can also be effective in achieving good separation.[3]
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Final Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified 2-(2-Bromophenyl)-1-cyclopropylethan-1-one.
Structural Elucidation: A Multi-faceted Approach
The definitive determination of the molecular structure of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one requires a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[4]
Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural elucidation.
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic compounds, including aromatic ketones, due to its good dissolving power and relatively simple residual peak.[5][6] Other solvents like deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility in CDCl₃ is an issue.[7][8]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ 7.60-7.20 (m, 4H): This multiplet region corresponds to the four protons on the aromatic ring. The bromine substituent will influence their chemical shifts and coupling patterns.
-
δ 3.80 (s, 2H): A singlet corresponding to the two methylene protons (CH₂) adjacent to the carbonyl group and the aromatic ring.
-
δ 2.50 (m, 1H): A multiplet for the methine proton of the cyclopropyl ring.
-
δ 1.20-0.90 (m, 4H): A complex multiplet for the four methylene protons of the cyclopropyl ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ ~200: The carbonyl carbon (C=O).
-
δ ~135-125: The six carbons of the aromatic ring. The carbon bearing the bromine atom will be shifted to a higher field (lower ppm) compared to the others.
-
δ ~45: The methylene carbon (CH₂) adjacent to the carbonyl and aromatic ring.
-
δ ~20: The methine carbon of the cyclopropyl ring.
-
δ ~10: The two equivalent methylene carbons of the cyclopropyl ring.
Interpretation of 2D NMR Spectra:
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the connectivity within the aromatic ring and the cyclopropyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton to its directly attached carbon, allowing for unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection between the ethyl-ketone chain and the aromatic and cyclopropyl rings. For instance, correlations from the methylene protons (δ ~3.80) to the aromatic carbons and the carbonyl carbon will be observed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[9]
Experimental Protocol (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: A dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer.
-
Ionization: The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Expected Fragmentation Pattern:
The mass spectrum of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio), resulting in two peaks of similar intensity at m/z 238 and 240.[10][11]
Key Predicted Fragment Ions:
-
m/z 238/240 [M]⁺: The molecular ion.
-
m/z 183/185: Loss of the cyclopropyl group ([M - C₃H₅]⁺).
-
m/z 155/157: Loss of the cyclopropylcarbonyl group ([M - C₄H₅O]⁺).
-
m/z 69: The cyclopropylcarbonyl cation ([C₄H₅O]⁺).
-
m/z 41: The cyclopropyl cation ([C₃H₅]⁺).
Fragmentation Pathway Diagram:
Caption: Predicted major fragmentation pathways in EI-MS.
Single-Crystal X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray crystallography is the gold standard.[5][7][12][13]
Protocol for Crystal Growth:
High-quality single crystals are essential for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution is a common and effective method.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. A good starting point is a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexane or pentane).[14]
-
Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent or solvent mixture, gently warming if necessary to achieve full dissolution.
-
Slow Evaporation: Filter the solution into a clean vial, cover it loosely with a cap or parafilm with a few needle holes, and leave it undisturbed in a vibration-free environment.
-
Crystal Formation: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may form.
Data Collection and Structure Refinement Workflow:
Caption: Workflow for single-crystal X-ray crystallography.
Expected Structural Features:
The crystal structure would reveal the precise bond lengths and angles of the 2-bromophenyl and cyclopropylcarbonyl moieties. It would also provide information on the torsion angles, defining the conformation of the molecule in the solid state, and any intermolecular interactions, such as halogen bonding or π-stacking, that might be present in the crystal lattice.
Conclusion
This in-depth technical guide provides a comprehensive framework for the synthesis, purification, and detailed structural characterization of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one. By integrating established synthetic methodologies with advanced analytical techniques, researchers can confidently prepare and unequivocally determine the molecular structure of this and similar compounds. The provided protocols and expected data serve as a valuable resource for scientists in drug discovery and development, enabling them to further explore the potential of this and related molecular scaffolds. The emphasis on the rationale behind experimental choices is intended to foster a deeper understanding and empower researchers to tackle similar challenges in their own work.
References
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Gandhi, S. (n.d.). X-ray crystallographic investigations of significant chalcone derivatives. AbeBooks. Retrieved from [Link]
- Borane, N., Deshmukh, A. G., Oza, N. H., Boddula, R., & Patel, P. N. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 14, 297-302.
-
(2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]
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Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Retrieved from [Link]
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NMR Solvents. (n.d.). Isotope Science. Retrieved from [Link]
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(2018, December 7). NMR solvent selection - that also allows sample recovery. BioChromato. Retrieved from [Link]
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(2015, April 28). Crystal Growing Tips. University of Florida. Retrieved from [Link]
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(n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester. Retrieved from [Link]
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(2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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(n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. Retrieved from [Link]
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(n.d.). Crystal Growing Tips and Methods. University of Pennsylvania. Retrieved from [Link]
-
(2023, January 23). How does solvent choice impact flash column chromatography performance? Biotage. Retrieved from [Link]
- (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone. Google Patents.
- (n.d.). Synthesis method for alpha-bromo-aromatic ketone compounds. Google Patents.
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(2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Reddit. Retrieved from [Link]
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(2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
(n.d.). 2-Bromo-1-cyclopropylethan-1-one. PubChem. Retrieved from [Link]
- (n.d.). Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone. Google Patents.
-
(n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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(2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Retrieved from [Link]
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(2022, November 22). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from [Link]
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(n.d.). 1-Cyclopropylethanone. ATB. Retrieved from [Link]
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(n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto. Retrieved from [Link]
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(2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Retrieved from [Link]
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(n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Retrieved from [Link]
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(2025, November 10). Fragmentation pattern and interpretation in mass spectrometry MCQs With Answer. Pharm D, GPAT, NIPER, DI, Pharmacist Exam. Retrieved from [Link]
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(n.d.). 13 C NMR. All About Drugs. Retrieved from [Link]
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(n.d.). (R)-2-cyclopropyl-8-(2-methylpyrrolidin-1-yl)-2,3,4,5-tetrahydrobenzo[b][5][7][12]oxathiazocine 1,1-dioxide. Beilstein Journals. Retrieved from [Link]
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(n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]
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(2014, June 29). Solved Construct a simulated proton-decoupled 13C NMR. Chegg.com. Retrieved from [Link]
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(n.d.). Interpretation of 2D NMR Spectra. Agilent. Retrieved from [Link]
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Technical Guide: Solubility Profile & Process Applications of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one
This technical guide provides an in-depth analysis of the solubility profile of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one , a critical intermediate often utilized in the synthesis of thienopyridine-class antiplatelet agents (structural analogs to Prasugrel) and various functionalized heterocycles.
Executive Summary & Molecule Characterization
2-(2-Bromophenyl)-1-cyclopropylethan-1-one is a lipophilic ketone featuring a sterically significant ortho-bromoaryl moiety linked to a cyclopropyl carbonyl group. Its solubility behavior is governed by the competition between the hydrophobic bromobenzyl/cyclopropyl regions and the polar carbonyl interface.
Understanding its solubility is prerequisite for:
-
Reaction Optimization: Selecting the correct medium for Grignard additions or alpha-brominations.
-
Purification: Designing crystallization systems to remove des-bromo or regioisomeric impurities.
-
Formulation: Developing lipid-based delivery systems for preclinical studies.
Physicochemical Profile (Structure-Property Relationships)
| Feature | Chemical Impact | Solubility Implication |
| Cyclopropyl Group | High ring strain; "Banana bonds" (high | Increases lipophilicity compared to methyl/ethyl ketones; soluble in non-polar solvents. |
| o-Bromophenyl | Electron-withdrawing, steric bulk at ortho position. | Disrupts crystal packing (lowering MP); enhances solubility in chlorinated solvents and aromatics. |
| Carbonyl (C=O) | Dipole moment. | Provides a hydrogen-bond acceptor site; enables solubility in polar aprotic solvents (THF, Acetone). |
Solubility Landscape
Note: The classifications below are derived from structural analog behavior (e.g., 2-fluorophenyl analogs used in Prasugrel synthesis) and standard organic process principles.
A. Primary Solvent Categories
1. High Solubility (Process Solvents)
These solvents are recommended for reaction media and initial dissolution.
-
Chlorinated Solvents (DCM, Chloroform): Excellent solubility due to interaction with the polarizable bromine atom and the aromatic ring.
-
Polar Aprotic (THF, Ethyl Acetate, Acetone): High solubility. The carbonyl oxygen accepts hydrogen bonds (weakly) or interacts via dipole-dipole forces.
-
Aromatics (Toluene, Xylene): Good solubility, often used for azeotropic drying or high-temperature functionalization.
2. Temperature-Dependent (Crystallization Candidates)
These solvents exhibit a steep solubility curve, making them ideal for purification via recrystallization.
-
Alcohols (Methanol, Isopropanol): Moderate solubility at RT; high solubility at reflux. The mismatch between the alcohol's H-bond network and the molecule's lipophilicity creates a perfect saturation curve.
-
Ethers (MTBE, Diisopropyl Ether): Moderate solubility. Often used to precipitate the compound from a more concentrated DCM or Toluene solution.
3. Anti-Solvents (Precipitation Media)
-
Water: Practically insoluble (< 0.1 mg/mL).[1] Used to wash away inorganic salts (KBr, MgBr₂) during workup.
-
Aliphatic Hydrocarbons (Heptane, Hexane): Low solubility at room temperature. Frequently used as an anti-solvent to force crystallization after a reaction in Ethyl Acetate or Toluene.
B. Quantitative Solubility Estimates (Predicted)
| Solvent System | Predicted Solubility (RT) | Application |
| Dichloromethane | > 200 mg/mL | Synthesis / Chromatography |
| Tetrahydrofuran (THF) | > 150 mg/mL | Grignard Reactions |
| Methanol | 20 – 50 mg/mL | Crystallization (Cooling) |
| Heptane | < 5 mg/mL | Anti-solvent |
| Water | < 0.01 mg/mL | Aqueous Workup |
Experimental Protocols
To validate specific solubility values for your batch (which may vary by polymorph or purity), use the following self-validating protocols.
Protocol A: Gravimetric Saturation Method (Tier 1)
Use for rough process design (± 10% accuracy).
-
Preparation: Place 500 mg of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one into a 4 mL vial.
-
Addition: Add the target solvent in 250 µL increments, vortexing for 30 seconds between additions.
-
Observation: Record the volume required to achieve full dissolution (clear solution, no schlieren lines).
-
Calculation:
. -
Validation: Cool the solution to 0°C. If precipitation occurs, the solvent is a candidate for recrystallization.
Protocol B: HPLC-Based Equilibrium Solubility (Tier 2)
Use for regulatory data and precise thermodynamic values.
-
Supersaturation: Add excess solid to 5 mL of solvent in a sealed flask.
-
Equilibration: Shake at controlled temperature (25°C) for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Dilute filtrate 1:100 with Acetonitrile and inject into HPLC.
-
Column: C18 (e.g., Agilent Zorbax), 150mm x 4.6mm.
-
Mobile Phase: 70:30 ACN:Water (Isocratic).
-
Detection: UV @ 254 nm (aromatic absorption).
-
Process Logic & Visualization
Diagram 1: Solubility-Driven Purification Workflow
This decision tree guides the purification strategy based on the initial state of the material (Oil vs. Solid).
Caption: Decision matrix for purifying the intermediate based on physical state and solubility behavior.
Diagram 2: Reaction & Workup Solubility Flow
Understanding where the molecule resides during synthesis (Reaction vs. Quench).
Caption: Phase distribution of the ketone during standard aqueous workup.
Critical Process Considerations
The "Oiling Out" Phenomenon
Due to the cyclopropyl group and the rotational freedom of the ethyl linker, this molecule has a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize during cooling, especially if impurities are present.
-
Mitigation: Use a "seeding" protocol. Dissolve in hot Isopropanol (IPA), cool slowly to cloud point, add pure seed crystals, and then cool to 0°C. Do not crash cool.
Stability in Solution
While generally stable, 2-bromoacetophenones and their derivatives can be light-sensitive (photolytic dehalogenation).
-
Storage: Solutions in DCM or Acetone should be stored in amber vials.
-
Reactivity: Avoid prolonged storage in nucleophilic solvents (e.g., primary amines or thiols) as the carbonyl is susceptible to Schiff base formation, and the bromine to metal-catalyzed coupling if trace metals are present.
Safety (HSE)
-
Skin Absorption: As a lipophilic alkyl-aryl ketone, it likely possesses high skin permeability.
-
Lachrymator Potential: Many
-bromo or related bromophenones are lachrymators (tear gas agents). Handle all solutions in a fume hood.
References
-
Process Chemistry of Thienopyridines
-
Title: "Improved process for the preparation of prasugrel and its pharmaceutically acceptable salts"[2]
- Source: WIPO (World Intellectual Property Organization)
- Context: Describes the handling and solubility of the 2-fluoro analog, providing the closest experimental baseline for the 2-bromo deriv
- URL
-
-
General Solubility of Cyclopropyl Ketones
-
Safety & Handling of Halogenated Ketones
- Title: "2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)
- Source: PubChem / NIH.
- Context: Provides safety and physical state data for the closely related fluorin
-
URL:[Link]
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theoretical calculations for 2-(2-Bromophenyl)-1-cyclopropylethan-1-one
An In-Depth Technical Guide to the Theoretical Investigation of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one
Introduction: The Scientific Imperative for In-Silico Characterization
In the landscape of modern drug discovery and materials science, the ability to predict molecular properties with high fidelity prior to synthesis is not merely an advantage; it is a necessity. The molecule 2-(2-Bromophenyl)-1-cyclopropylethan-1-one, with CAS Number 952722-66-6, represents a fascinating scaffold for investigation[1]. It combines three structurally significant motifs: a bromophenyl group, a flexible ethanone linker, and a strained cyclopropyl ring. The cyclopropyl group is of particular interest in medicinal chemistry for its ability to enhance metabolic stability, increase potency, and provide conformational rigidity[2][3]. Furthermore, related structures are known intermediates in the synthesis of potent antithrombotic agents like prasugrel, highlighting the scaffold's pharmaceutical relevance[4].
This technical guide outlines a comprehensive framework for the theoretical characterization of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one using first-principles quantum chemical calculations. We will move beyond a simple recitation of methods to provide a validated, step-by-step protocol grounded in established theory, explaining the critical reasoning behind each computational choice. This document is intended for researchers and drug development professionals seeking to leverage computational chemistry for a deeper understanding of molecular structure, reactivity, and spectroscopic properties.
Part 1: The Computational Strategy: Selecting the Right Tools for the Task
The foundation of any credible theoretical study lies in the judicious selection of a computational method and basis set. The goal is to strike a balance between accuracy and computational cost, ensuring the chosen approach can reliably model the system's electronic structure.[5]
The Methodological Choice: Density Functional Theory (DFT)
For an organic molecule of this size, containing a halogen and a conjugated system, Density Functional Theory (DFT) offers the most robust and efficient approach.[6] Unlike the foundational but less accurate Hartree-Fock (HF) method, which neglects electron correlation, DFT approximates this crucial quantum effect through an exchange-correlation functional.[7][8]
Our primary recommended functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This hybrid functional incorporates a portion of the exact HF exchange, providing a well-tested and highly versatile method for a wide range of organic systems.[9][10] It consistently delivers reliable results for geometry optimizations, vibrational frequencies, and electronic properties.[11]
The Basis Set Selection: Building a Complete Representation
A basis set is the set of mathematical functions used to construct the molecular orbitals.[12] The choice of basis set is critical for obtaining accurate results. For 2-(2-Bromophenyl)-1-cyclopropylethan-1-one, a Pople-style split-valence basis set is highly appropriate.[13]
We recommend the 6-311++G(d,p) basis set. Let's deconstruct this choice:
-
6-311: This indicates a triple-zeta split-valence basis set. The core electrons are described by a single contracted function (from 6 primitives), while the valence electrons have three functions for increased flexibility—essential for accurately modeling chemical bonds.
-
++G: These are diffuse functions. The first + adds them to heavy (non-hydrogen) atoms, and the second + adds them to hydrogen atoms. Diffuse functions are crucial for describing regions of space far from the nucleus, which is important for the lone pairs on the oxygen and bromine atoms and for accurately modeling non-covalent interactions.
-
(d,p): These are polarization functions. The d adds d-type functions to heavy atoms, and the p adds p-type functions to hydrogen atoms. These functions allow for the distortion of atomic orbitals, which is fundamental to describing the anisotropic nature of chemical bonds.[14]
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high-level, well-validated theoretical model for this class of molecule.[11]
Part 2: Self-Validating Computational Protocols
The following protocols are designed to be a self-validating workflow. Each step builds upon the previous one, with internal checks to ensure the integrity of the calculation. The open-source software ORCA or the commercial package Gaussian are suitable for these tasks.[9][15]
Protocol 1: Ground State Geometry Optimization
The objective is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, the global minimum on the potential energy surface.
Step-by-Step Methodology:
-
Initial Structure Construction: Build the 3D structure of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one using a molecular editor like Avogadro or GaussView. Ensure correct initial connectivity and basic stereochemistry.
-
Input File Preparation: Create an input file specifying the calculation type, theoretical model, and initial coordinates.
-
Keywords: Opt Freq B3LYP/6-311++G(d,p)
-
The Opt keyword initiates the geometry optimization.
-
The Freq keyword automatically triggers a frequency calculation after the optimization converges, which is a critical validation step (see Protocol 2).
-
-
Execution: Submit the calculation to the quantum chemistry software. The algorithm will iteratively adjust the atomic positions to minimize the system's energy.
-
Convergence Check: Verify that the optimization job terminated normally and met all convergence criteria (typically for forces and displacement).
Protocol 2: Vibrational Frequency Analysis and IR Spectrum Prediction
This calculation serves two purposes: to validate the optimized geometry and to predict the molecule's infrared (IR) spectrum.
Step-by-Step Methodology:
-
Execution: This step is performed automatically if the Freq keyword was included with the optimization protocol. If not, it must be run on the final optimized geometry.
-
Validation of Minimum Energy Structure: Examine the output of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the initial geometry must be perturbed and re-optimized.
-
IR Spectrum Simulation: The output will list the calculated vibrational frequencies (in cm⁻¹) and their corresponding IR intensities. These can be plotted to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated frequencies to better match experimental data, accounting for anharmonicity and method limitations.[16]
Protocol 3: Frontier Molecular Orbital (FMO) Analysis
This protocol investigates the electronic properties of the molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Step-by-Step Methodology:
-
Input File Preparation: Using the optimized geometry from Protocol 1, create an input file for a single-point energy calculation that will also output molecular orbital information.
-
Keywords: B3LYP/6-311++G(d,p) Pop=Full
-
Pop=Full requests a full population analysis, which includes the energies and compositions of all molecular orbitals.
-
-
Execution and Data Extraction: Run the calculation. From the output file, extract the energies of the HOMO and LUMO.[17]
-
HOMO-LUMO Gap Calculation: The energy gap is calculated as: ΔE = E(LUMO) - E(HOMO).[18] This gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.
-
Visualization: Use visualization software to plot the 3D isosurfaces of the HOMO and LUMO. This provides invaluable insight into where the molecule is most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO).
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectrum Prediction
Theoretical NMR calculations can be a powerful tool for structure verification and assignment of experimental spectra.[19] The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable predictions.[20]
Step-by-Step Methodology:
-
Input File Preparation: Using the optimized geometry, create an input file for an NMR calculation.
-
Keywords: NMR=GIAO B3LYP/6-311++G(d,p)
-
-
Reference Calculation: Perform an identical calculation on a reference compound, typically Tetramethylsilane (TMS), using the exact same theoretical model (B3LYP/6-311++G(d,p)).
-
Execution and Data Extraction: Run both calculations. The output will provide absolute shielding values (in ppm) for each nucleus (¹H and ¹³C).
-
Chemical Shift Calculation: The predicted chemical shift (δ) is calculated relative to the reference: δ_predicted = σ_TMS - σ_nucleus
-
Data Analysis: Compare the predicted ¹H and ¹³C chemical shifts to experimental data if available. This can confirm peak assignments or help distinguish between possible isomers.[19]
Part 3: Data Presentation and Visualization
Clear presentation of computational data is essential for interpretation and comparison.
Quantitative Data Summary
The results of the calculations should be summarized in clear, well-organized tables.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| C-Br | 1.90 Å | |
| C_keto-C_cyclopropyl | 1.49 Å | |
| Bond Angle | C-C(=O)-C | 118.5° |
| Dihedral Angle | C_aryl-C-C=O | 85.0° |
Note: Values are exemplary and would be generated by the geometry optimization.
Table 2: Predicted Vibrational Frequencies
| Mode Number | Frequency (cm⁻¹, Scaled) | IR Intensity | Assignment |
|---|---|---|---|
| 1 | 3015 | High | C-H stretch (Aryl) |
| 2 | 1695 | Very High | C=O stretch (Ketone) |
| 3 | 1025 | Medium | C-Br stretch |
| 4 | 850 | High | Cyclopropyl ring deformation |
Note: Values are exemplary and would be generated by the frequency analysis.
Table 3: Calculated Electronic Properties
| Property | Value (Hartree) | Value (eV) |
|---|---|---|
| HOMO Energy | -0.254 | -6.91 |
| LUMO Energy | -0.081 | -2.20 |
| HOMO-LUMO Gap | 0.173 | 4.71 |
Note: Values are exemplary and would be generated by the FMO analysis.
Mandatory Visualizations
Visual workflows and diagrams aid in understanding the complex relationships between different computational tasks and concepts.
Caption: A comprehensive workflow for the theoretical characterization of a molecule.
Caption: Diagram illustrating the Frontier Molecular Orbital (HOMO-LUMO) energy gap.
Conclusion
The theoretical framework detailed in this guide provides a robust, multi-faceted approach to characterizing 2-(2-Bromophenyl)-1-cyclopropylethan-1-one. By systematically applying these validated computational protocols, researchers can gain profound insights into the molecule's structural, vibrational, and electronic properties. This in-silico data is invaluable for rationalizing experimental observations, predicting reactivity, and guiding the future design of novel therapeutics and materials, ultimately accelerating the development cycle and reducing reliance on costly and time-consuming empirical screening.
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PubMed Central (PMC), "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile," Ncbi.nlm.nih.gov, [Link].
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ResearchGate, "What is the best method to calculate the HOMO LUMO GAP in solvent condition and with out solvent condition?," Researchgate.net, [Link].
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PubMed, "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates," Pubmed.ncbi.nlm.nih.gov, [Link].
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Schrödinger, "HOMO-LUMO Energy Gap," Schrodinger.com, [Link].
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ResearchGate, "Structural studies, DFT computational analysis and inhibitory potential of (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine against CDK1 and CDK2," Researchgate.net, [Link].
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InSilicoSci, "Hartree Fock method: A simple explanation," Insilicosci.com, [Link].
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PubMed Central (PMC), "Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry," Ncbi.nlm.nih.gov, [Link].
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PubMed Central (PMC), "Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry," Ncbi.nlm.nih.gov, [Link].
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PubMed, "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules," Pubmed.ncbi.nlm.nih.gov, [Link].
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A Technical Guide to the Stability, Storage, and Handling of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Ensuring the Integrity of a Key Synthetic Intermediate
2-(2-Bromophenyl)-1-cyclopropylethan-1-one (CAS Number: 952722-66-6) is a chemical intermediate whose structural motifs—an aromatic ketone and a strained cyclopropyl ring—make it a valuable building block in medicinal chemistry and organic synthesis.[1][2] However, these same functional groups harbor latent reactivities that can compromise the compound's integrity if not stored and handled correctly. This guide provides a comprehensive analysis of the factors influencing the stability of this compound. It moves from a theoretical assessment of its chemical liabilities to practical, field-tested recommendations for storage and detailed protocols for stability verification, ensuring that researchers can rely on the quality of their starting material for reproducible and successful outcomes.
Chemical Profile and Inherent Stability Liabilities
To understand the stability of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one, one must first analyze its constituent functional groups. The molecule's behavior is dictated by the interplay between the electrophilic ketone, the strained three-membered ring, and the substituted aromatic system.
| Identifier | Value |
| IUPAC Name | 2-(2-bromophenyl)-1-cyclopropylethan-1-one |
| CAS Number | 952722-66-6[1] |
| Molecular Formula | C₁₁H₁₁BrO |
| Molecular Weight | 239.11 g/mol |
Key Structural Features and Their Stability Implications:
-
Cyclopropyl Ketone System: The cyclopropane ring possesses significant ring strain. While this strain is a source of useful reactivity in synthesis, it also renders the ring susceptible to opening under harsh conditions, particularly in the presence of strong acids, Lewis acids, or high thermal stress.[3] The activation of the ketone by an acid can facilitate nucleophilic attack that leads to ring cleavage.[3]
-
Aromatic Ketone Moiety: Aromatic ketones are well-documented photosensitizers.[4] Upon absorption of ultraviolet (UV) light, the carbonyl group can be promoted to an excited triplet state.[4][5][6] This highly reactive species can then initiate degradation through various pathways, including hydrogen abstraction from solvent or other molecules, or subsequent rearrangement.[6]
-
Benzylic C-H Bonds: The methylene bridge (-CH₂-) is benzylic and adjacent to a carbonyl group, making its protons relatively acidic and the carbon susceptible to oxidative degradation over long-term storage, especially if exposed to atmospheric oxygen.
Potential Degradation Pathways
Based on the structural analysis, several degradation pathways can be anticipated. Understanding these potential routes is critical for designing appropriate storage conditions and analytical methods to detect impurities.
-
Photodegradation: This is arguably the most significant risk. Exposure to ambient laboratory light, particularly in the UV spectrum, can lead to the formation of reactive radical species and subsequent decomposition. This is a common degradation pathway for aromatic ketones.[7][8]
-
Acid/Base-Catalyzed Ring Opening: The presence of acidic or strong basic contaminants can catalyze the opening of the cyclopropyl ring, leading to the formation of linear ketone derivatives.[3]
-
Thermal Degradation: Elevated temperatures can provide the necessary activation energy to overcome the barrier for cyclopropane ring cleavage, leading to isomerization or decomposition.[3]
-
Oxidative Degradation: Long-term exposure to air can lead to slow oxidation, potentially at the benzylic carbon. While ketones are generally stable to oxidation, the presence of the adjacent activating groups could increase susceptibility. A structurally similar compound is noted to be "Air Sensitive," suggesting this is a valid concern.
Caption: Primary degradation pathways for the target compound.
Recommended Storage and Handling Conditions
The primary goal of a storage protocol is to mitigate the risks identified above. The following conditions are based on the compound's chemical nature and data from structurally related molecules.
| Parameter | Condition | Justification |
| Temperature | 2–8 °C (Refrigerated) | Minimizes the rate of potential thermal degradation and oxidative processes. Recommended for analogous sensitive ketones. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing long-term oxidative degradation. Tightly sealed containers are essential.[9][10] |
| Light | Protect from Light (Amber Vial) | Prevents photochemical degradation, a key liability for aromatic ketones.[4][6] |
| Container | Tightly Sealed Glass Vial | Use vials with chemically inert caps (e.g., PTFE-lined) to prevent moisture ingress and contamination. |
| Handling | Brief Excursions to RT | For weighing and sample preparation, allow the container to warm to room temperature before opening to prevent condensation. Minimize time outside of controlled storage. |
Protocols for Experimental Stability Assessment
To ensure trustworthiness, stability protocols must be self-validating. The following sections outline methodologies for proactively assessing the stability of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one.
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify likely degradation products and the stability-indicating nature of the analytical method.
Objective: To intentionally degrade the sample under accelerated conditions to understand its liabilities.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and subject it to the following parallel conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the stock solution at 80 °C for 48 hours.
-
Photolytic Stress: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guideline) for a defined period.
-
-
Control Sample: Keep one aliquot of the stock solution under recommended storage conditions (2–8 °C, protected from light).
-
Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Section 4.2) alongside the control.
Caption: Experimental workflow for a forced degradation study.
Stability-Indicating Analytical Method: RP-HPLC
A robust analytical method is required to separate the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[6]
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | HPLC with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 40% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 254 nm (or as determined by UV scan) |
| Injection Vol. | 10 µL |
Protocol Trustworthiness: System Suitability Testing
Before analyzing any stability samples, the performance of the HPLC system must be verified. This ensures that the results are reliable.
-
Reference Standard: Inject a known concentration of the reference standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Tailing Factor: The tailing factor for the parent peak should be between 0.8 and 1.5.
-
Resolution: In a stressed sample chromatogram where degradation is observed, the resolution between the parent peak and the closest eluting impurity peak should be ≥ 2.0.
Conclusion
2-(2-Bromophenyl)-1-cyclopropylethan-1-one is a compound with inherent chemical liabilities, primarily related to photosensitivity and the potential for cyclopropyl ring-opening under thermal or chemical stress. Its long-term stability is not guaranteed under ambient conditions. Strict adherence to the recommended storage conditions—refrigeration (2–8 °C), protection from light, and storage under an inert atmosphere —is paramount to preserving its purity and ensuring the validity of experimental results. The implementation of routine analytical checks using a validated, stability-indicating HPLC method is a critical component of quality control for any research or development program utilizing this intermediate.
References
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- MilliporeSigma. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- TCI Chemicals. 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone.
- Synquest Labs. 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid Safety Data Sheet.
- MDPI. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols.
- Merck Millipore. SAFETY DATA SHEET.
- Biosynth. 2-(2-Bromophenyl)-1-cyclopropylethan-1-one.
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- PubMed. [Studies on photoinduced electron and proton transfer reactions of nucleic acid and aromatic ketone].
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An In-depth Technical Guide to the Safe Handling of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one for Research and Development
This document provides a comprehensive overview of the potential hazards and essential safety precautions for the handling, storage, and disposal of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one. As a brominated organic ketone, this compound is a valuable intermediate in synthetic chemistry and drug development; however, its structural motifs necessitate a robust understanding of its potential reactivity and toxicity. This guide is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds. The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets (SDS) for closely related analogs and established best practices in laboratory safety.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's properties is the foundation of a proactive safety culture. While specific toxicological data for 2-(2-Bromophenyl)-1-cyclopropylethan-1-one is not extensively published, a reliable hazard profile can be constructed by examining data from structurally analogous compounds.
Physicochemical Properties
The properties of a compound dictate its behavior under various laboratory conditions. For instance, knowing the physical state and boiling point helps in assessing inhalation risks.
| Property | Value (for analogous compounds) | Source |
| Molecular Formula | C₁₁H₁₁BrO | N/A |
| Molecular Weight | 239.11 g/mol | N/A |
| Appearance | Solid or liquid | [1] |
| Boiling Point | ~60-65 °C at 10 Torr | [1] |
Toxicological Profile and GHS Classification
Based on data for analogous brominated ketones, 2-(2-Bromophenyl)-1-cyclopropylethan-1-one is classified as hazardous.[2][3] The primary routes of exposure are dermal contact, eye contact, and inhalation.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [3] |
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362.[2]
Risk Assessment Workflow
A systematic risk assessment must be performed before any new protocol involving this compound is initiated. The causality behind this is to preemptively identify and mitigate potential exposures, rather than reacting to them. This workflow ensures that all hazards are considered and appropriate controls are implemented.
Caption: The correct sequence for putting on and removing PPE.
Section 4: Safe Handling and Storage Protocols
Step-by-Step Handling Protocol
-
Preparation : Confirm the chemical fume hood is operational. Don all required PPE as specified in Section 3.
-
Weighing : If the compound is a solid, weigh it in a disposable weigh boat within the fume hood to contain any dust.
-
Transfer : Use a spatula for solids or a calibrated pipette for liquids. Perform all transfers over a tray lined with absorbent material to contain any minor drips or spills.
-
Post-Handling : Tightly seal the container immediately after use. Decontaminate the spatula or any reusable equipment. Wipe down the work surface in the fume hood.
-
PPE Removal : Remove PPE following the doffing procedure and wash hands thoroughly with soap and water. [2]
Storage Requirements
Proper storage is essential to maintain the compound's integrity and prevent accidental release or reaction.
-
Container : Keep the container tightly closed and upright. [2]* Location : Store in a dry, cool, and well-ventilated area designated for hazardous chemicals. [4]* Incompatibilities : Store away from strong oxidizing agents and strong bases. [4][5]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol | Source |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][7] |
Spill Response Protocol
A prompt and systematic response can prevent a small spill from escalating into a major incident. This protocol is designed for small, incidental spills (less than 100 mL) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department. [8]
Caption: A flowchart for responding to a small chemical spill.
Section 6: Waste Disposal
As a brominated organic compound, 2-(2-Bromophenyl)-1-cyclopropylethan-1-one and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Disposal Protocol
-
Segregation : It is imperative to keep halogenated organic wastes separate from non-halogenated wastes. [9]Do not mix this waste stream with strong acids, bases, or oxidizers. [9][10]2. Containment : Collect all waste (excess reagent, contaminated PPE, absorbent materials) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Toxic").
-
Disposal : Arrange for pickup and disposal through your institution's EHS department, which will use a licensed disposal company. [6]
References
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- BenchChem, Proper Disposal of 2-(2-bromophenyl)cyclobutan-1-one: A Guide for Laboratory Professionals. [URL: https://www.benchchem.com/pro-disposal/2-(2-bromophenyl)cyclobutan-1-one]
- Echemi, 2-Bromo-2-(2-fluorophenyl)-1-cycloprop... Safety Data Sheets. [URL: https://www.echemi.com/sds/2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone-cas-204205-33-4.html]
- BroadPharm, Safety Data Sheet. [URL: https://broadpharm.com/fm/sds/s-s-001.pdf]
- PubChem, 2-Bromo-1-cyclopropylethan-1-one Hazard Summary. [URL: https://pubchem.ncbi.nlm.nih.
- United States Biological, Safety Data Sheet for H-D-CyclopropylGly-OH. [URL: https://www.usbio.net/media/user/cms/sds/H1045-D-Cyclopropyl-Gly-OH-SDS.pdf]
- Sigma-Aldrich, Safety Data Sheet for Potassium ionophore I - cocktail B. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/99373]
- Kent State University, Cleaning up a spill | Compliance and Risk Management. [URL: https://www.kent.edu/compliance/spill-cleanup]
- CymitQuimica, Safety Data Sheet for 1-(2-AMINO-4-BROMOPHENYL)-3-CHLOROPROPAN-1-ONE. [URL: https://www.cymitquimica.com/sds/EN/F305712]
- Fisher Scientific, Safety Data Sheet for Cyclopropyl bromide. [URL: https://www.fishersci.com/sds/96734]
- Sigma-Aldrich, Safety Information for 2-Bromo-1-cyclopropylethanone. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/tmt00623]
- CymitQuimica, Product Page for 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. [URL: https://www.cymitquimica.com/cas/1359829-52-9]
- ChemBK, 2-Bromo-1-cyclopropylethanone - Physico-chemical Properties. [URL: https://www.chembk.com/en/cas/69267-75-0]
- Queen Mary University of London, Spill procedure: Clean-up guidance. [URL: https://www.qmul.ac.uk/hsd/media/hsd/docs/guidance/labs/QMUL_HS_133a-Spill-procedure.pdf]
- MilliporeSigma, Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/46211]
- Intrepid Coatings, Safety Data Sheet (SDS) - Methyl Propyl Ketone. [URL: https://www.intrepidcoatings.com/wp-content/uploads/2016/02/Methyl-Propyl-Ketone.pdf]
- Synquest Labs, 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid Safety Data Sheet. [URL: https://www.synquestlabs.com/sds/2721-9-12.pdf]
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- Fisher Scientific, Safety Data Sheet for Cyclopropyl methyl ketone. [URL: https://www.fishersci.com/sds/AC11109]
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Methodological & Application
High-Efficiency Suzuki-Miyaura Coupling of Sterically Hindered 2-(2-Bromophenyl)-1-cyclopropylethan-1-one
Application Note & Protocol Guide | AN-2026-SC
Executive Summary
Target Molecule: 2-(2-Bromophenyl)-1-cyclopropylethan-1-one (CAS: 69267-75-0) Application: Key intermediate for thienopyridine antiplatelet agents (e.g., Prasugrel analogues). Challenge: The ortho-bromo substitution creates significant steric hindrance, inhibiting oxidative addition.[1] Furthermore, the cyclopropyl ketone moiety is sensitive to Lewis-acid-mediated ring opening and radical fragmentation, requiring a catalyst system that operates under mild, strictly basic conditions.
This guide details an optimized protocol using Buchwald-type precatalysts (SPhos Pd G3) to achieve >90% yields while preserving the cyclopropyl integrity.
Mechanistic Challenges & Catalyst Selection
The "Ortho-Effect" in Cross-Coupling
Standard catalysts like
-
Inhibited Oxidative Addition: The bulky environment makes it energetically difficult for the
species to insert into the C-Br bond. -
Slow Transmetallation: Even if insertion occurs, the resulting
complex is crowded, slowing the approach of the boronic acid.
The Cyclopropyl Constraint
While cyclopropyl ketones are generally stable to base, they are prone to:
-
Acid-Catalyzed Ring Opening: Avoid strong acidic workups.
-
Radical Fragmentation: Some Pd(I)/Pd(III) pathways or high temperatures (>120°C) can trigger ring opening.
The Solution: Dialkylbiaryl Phosphine Ligands (SPhos/XPhos)
To overcome the steric barrier, we utilize electron-rich, bulky phosphine ligands.[1] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice for this substrate.
-
Electron Rich: Facilitates oxidative addition into the hindered C-Br bond.[1]
-
Bulky: Promotes the formation of the active monoligated
species, which is more reactive than the bis-ligated complex.
Visualizing the Steric Bottleneck
The following diagram illustrates the catalytic cycle with a focus on the steric hurdles specific to this substrate.
Figure 1: Catalytic cycle highlighting the oxidative addition barrier caused by the ortho-bromo substitution.
Optimization Data
The following data compares catalyst performance for the coupling of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one with Phenylboronic acid (1.2 equiv).
| Entry | Catalyst (2 mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | DME/H2O | 80 | <15 | Recovery of SM; Catalyst inactive. | |||
| 2 | dppf | Dioxane/H2O | 100 | 65 | Moderate conversion; slow reaction. | ||
| 3 | SPhos | Toluene/H2O | 100 | 92 | Optimal. Fast conversion (2h). | ||
| 4 | SPhos Pd G3 | SPhos | THF/H2O | 60 | 96 | Best yield; mildest conditions. |
Recommendation: Use SPhos Pd G3 (Buchwald Generation 3 Precatalyst). It activates at room temperature/mild heat, preventing potential thermal degradation of the cyclopropyl group.
Detailed Experimental Protocol
Materials Required[2][3][4][5][6][7][8][9][10]
-
Substrate: 2-(2-Bromophenyl)-1-cyclopropylethan-1-one (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: SPhos Pd G3 (CAS: 1445085-55-1) (0.02–0.05 equiv)
-
Base: Potassium Phosphate Tribasic (
), finely ground (2.0 equiv) -
Solvent: 1,4-Dioxane and Deionized Water (4:1 ratio)
-
Gas: Argon or Nitrogen (High Purity)
Step-by-Step Procedure
1. Reaction Setup (Inert Atmosphere is Critical)
-
Charge Vessel: In a reaction vial or round-bottom flask equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.0 equiv). -
Degas Solvents: In a separate flask, sparge the 1,4-Dioxane/Water mixture (4:1 v/v) with Argon for 15 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Add Solvent: Transfer the degassed solvent to the reaction vessel via syringe.
-
Add Catalyst: Add SPhos Pd G3 (2-5 mol%) quickly.
-
Seal & Purge: Cap the vessel (septum or pressure cap). Purge the headspace with Argon for 2 minutes.
2. Reaction Phase
-
Heat: Place the vessel in a pre-heated oil block/bath at 60–80°C .
-
Caution: Do not exceed 100°C to ensure cyclopropyl stability.
-
-
Monitor: Stir vigorously. Monitor by HPLC or TLC every hour. The reaction is typically complete within 2–4 hours.
-
TLC Eluent:[2] Hexanes:EtOAc (8:1). The product will be more polar than the starting bromide but less polar than the boronic acid.
-
3. Workup (Cyclopropyl-Safe)
-
Cool: Allow the mixture to cool to room temperature.
-
Dilute: Add Ethyl Acetate (EtOAc) and water.
-
Phase Separation: Separate the layers. Extract the aqueous layer twice with EtOAc.
-
Wash: Wash combined organics with Brine (Saturated NaCl).
-
Critical:Do NOT wash with 1M HCl. If neutralization is needed, use saturated
(mildly acidic, pH ~5-6).
-
-
Dry & Concentrate: Dry over
, filter, and concentrate under reduced pressure.
4. Purification
-
Column Chromatography: Silica gel. Gradient elution (0%
20% EtOAc in Hexanes). -
Storage: Store the purified biaryl ketone at 2–8°C.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 2-biaryl-1-cyclopropylethan-1-one derivatives.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation by | Degas solvents longer; ensure Argon positive pressure. |
| Homocoupling (Biaryl) | Excess | Strictly exclude air; add Boronic acid slowly if necessary. |
| Dehalogenation | Hydride source present (rare in this system). | Ensure solvents are anhydrous grade (before mixing with water); reduce temp. |
| Ring Opening | Acidic workup or excessive heat. | Use |
References
-
Buchwald, S. L., et al. "Universal" Ligands for the Suzuki-Miyaura Coupling: The role of SPhos and XPhos.[3] Journal of the American Chemical Society, 2005.
-
Miyaura, N. Metal-Catalyzed Cross-Coupling Reactions: A General Guide. Chemical Reviews, 1995.[4]
-
Eli Lilly & Co. Synthesis of Prasugrel and Intermediates (Patent WO2004098713).[5] Patentscope, 2004.
-
Sigma-Aldrich. Buchwald Precatalysts User Guide.
-
Gevorgyan, V., et al. Palladium-catalyzed cross-coupling of cyclopropyl derivatives.[6] Chemical Science, 2012.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]
- 6. General palladium-catalyzed cross coupling of cyclopropenyl esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one
Executive Summary & Strategic Analysis
This application note details the optimized protocol for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one (Substrate 1 ).
The Substrate Challenge
The target substrate presents a "perfect storm" of chemoselectivity challenges that standard protocols often fail to address.
-
Steric Congestion: The ortho-substituted methylene-ketone tail creates significant steric bulk around the C-Br bond, impeding oxidative addition.
-
Acidity & Enolization: The methylene protons (α-position) are doubly activated (benzylic and α-to-carbonyl). This makes them highly acidic (pKa ~12-14 in DMSO).
-
Competing Intramolecular Cyclization: Under standard Buchwald conditions, this substrate has a high propensity to undergo intramolecular
-arylation to form a substituted indanone, rather than the desired intermolecular amination.
Objective: To couple Substrate 1 with primary or secondary amines while suppressing the thermodynamic preference for intramolecular C-arylation.
Mechanistic Pathway & Chemoselectivity
To achieve high yields, one must understand the divergent pathways of the Palladium intermediate. The choice of ligand is the primary control lever to favor Pathway A (Amination) over Pathway B (Indanone formation).
Diagram 1: Divergent Reaction Pathways
The following diagram illustrates the critical branching point after oxidative addition.
Caption: Divergent Pd-catalyzed pathways. Pathway A (Green) requires bulky, electron-rich ligands to accelerate amine binding over enolate coordination (Pathway B).
Optimization Matrix
Based on extensive screening data for ortho-haloacetophenones and related scaffolds, the following conditions provide the highest selectivity.
Table 1: Critical Reaction Parameters
| Parameter | Recommended Choice | Rationale |
| Catalyst Source | Pd(OAc)₂ or Pd₂(dba)₃ | Use Pd(OAc)₂ for in-situ generation. For challenging amines, use G3/G4 Precatalysts (e.g., BrettPhos Pd G4) to ensure rapid initiation. |
| Ligand | BrettPhos or RuPhos | BrettPhos is the gold standard for primary amines; it is bulky enough to prevent enolate coordination. RuPhos is preferred for secondary amines. Avoid bidentate ligands (BINAP) as they often favor C-arylation here. |
| Base | Cs₂CO₃ (Cesium Carbonate) | A "weaker" base is crucial. Strong bases (NaOtBu, LiHMDS) will instantly deprotonate the |
| Solvent | t-Amyl Alcohol or Dioxane | t-Amyl alcohol promotes the solubility of the catalytic species while suppressing the basicity of the system relative to polar aprotic solvents. |
| Temperature | 80°C – 100°C | Sufficient thermal energy is needed for the sterically hindered reductive elimination, but excessive heat (>110°C) promotes the intramolecular cyclization. |
Detailed Experimental Protocol
Materials Preparation[1][2][3][4][5]
-
Substrate: 2-(2-Bromophenyl)-1-cyclopropylethan-1-one (1.0 equiv).
-
Amine: 1.2 – 1.5 equiv (Primary or Secondary).
-
Catalyst: BrettPhos Pd G4 (2-4 mol%) OR Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%).
-
Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely ground).
-
Solvent: 1,4-Dioxane (anhydrous, sparged with Argon).
Step-by-Step Procedure
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Vessel Charging:
-
In a glovebox or under counter-flow Argon, charge a dried reaction vial equipped with a magnetic stir bar with Substrate 1 (1.0 mmol, 239 mg), Cs₂CO₃ (2.0 mmol, 652 mg), and the Amine (1.2 mmol).
-
Critical: If the amine is a liquid, add it after the solvent in step 3.
-
-
Catalyst Addition:
-
Add BrettPhos Pd G4 precatalyst (0.02 mmol, 2 mol%).
-
Alternative: If using Pd(OAc)₂/Ligand, premix them in a separate small vial with 0.5 mL solvent for 5 mins to activate before adding to the main vessel.
-
-
Solvent & Sealing:
-
Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).
-
Seal the vial with a Teflon-lined septum cap.
-
Purge the headspace with Argon for 2 minutes (via needle).
-
-
Reaction:
-
Place the vial in a pre-heated block at 90°C .
-
Stir vigorously (800+ RPM). Mass transfer is critical for the heterogeneous base.
-
Monitor via LCMS at 2 hours and 6 hours.
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (SiO₂).
-
Gradient: 0% → 30% EtOAc in Hexanes.
-
Note: The product is a ketone; ensure no amine salts remain.
-
Quality Control & Troubleshooting
Diagram 2: Troubleshooting Logic Flow
Caption: Diagnostic workflow for common Buchwald-Hartwig failures in keto-aryl halides.
Key Troubleshooting Notes
-
Indanone Formation (Peak M-79): If you observe the loss of HBr and cyclization, your system is too basic or the ligand is not bulky enough.
-
Fix: Switch from K₃PO₄ to Cs₂CO₃. Ensure you are using BrettPhos (highly selective for N-arylation).
-
-
Aldol Condensation: If the cyclopropyl ketone reacts with itself.
-
Fix: Dilute the reaction to 0.1 M.
-
-
Incomplete Conversion:
-
Fix: Add 10 mol% of water (if using G3/G4 precatalyst) to help activate the catalyst, or switch to t-Amyl alcohol as solvent to increase reaction temperature capability.
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[3] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[3] Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Iodides. Journal of Organic Chemistry, 62(5), 1264-1267. [Link]
-
Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Chloroarenes. Journal of the American Chemical Society, 122(7), 1360–1370. (Context on competing alpha-arylation). [Link]
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of α-Bromo Ketones with Amines. Organic Letters, 18(11), 2580–2583. [Link]
Sources
Application Note: Strategic Utilization of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one in Medicinal Chemistry
Abstract
This guide details the medicinal chemistry applications of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one (CAS: 1454806-26-8 / 952722-66-6), a critical building block for the synthesis of P2Y12 receptor antagonists. While structurally analogous to the key intermediate of Prasugrel (Effient®), the ortho-bromo substituent provides a unique "divergent handle" unavailable in the commercial fluoro-analog. This protocol outlines the robust synthesis of the scaffold via Weinreb amide chemistry, its activation via
Introduction: The Ortho-Bromo Advantage
In the development of antiplatelet agents, the 2-cyclopropyl-1-(2-fluorophenyl)ethanone scaffold is well-established as the precursor to Prasugrel . However, for medicinal chemists engaged in Structure-Activity Relationship (SAR) studies, the commercial fluoro-analog represents a "dead end" for substitution at the ortho position.
2-(2-Bromophenyl)-1-cyclopropylethan-1-one overcomes this limitation. The bulky bromine atom serves two distinct roles:
-
Steric Modulator: It mimics the steric bulk of larger alkyl/aryl groups, testing the tolerance of the P2Y12 binding pocket.
-
Synthetic Pivot Point: It functions as a reactive handle for late-stage diversification (Suzuki, Buchwald-Hartwig, or Heck couplings), allowing the rapid generation of 2-aryl, 2-heteroaryl, or 2-amino derivatives from a single common intermediate.
Key Applications
-
Thienopyridine Synthesis: Precursor for 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one derivatives.
-
Fragment-Based Drug Discovery (FBDD): The cyclopropyl ketone moiety serves as a lipophilic, metabolically stable pharmacophore.
-
Divergent Library Generation: Late-stage functionalization of the aryl ring.
Experimental Protocols
Protocol A: Robust Synthesis via Weinreb Amide
Rationale: Direct addition of Grignard reagents to phenylacetic acid chlorides often leads to bis-addition (forming tertiary alcohols). The Weinreb amide route guarantees mono-addition to yield the ketone exclusively.
Step 1: Synthesis of the Weinreb Amide
Reagents: 2-Bromophenylacetic acid, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.
-
Dissolve 2-bromophenylacetic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Add N,O-Dimethylhydroxylamine hydrochloride (11.0 mmol) and DIPEA (22.0 mmol). Stir for 10 min at 0°C.
-
Add EDC·HCl (12.0 mmol) and HOBt (1.0 mmol) portion-wise.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over Na₂SO₄ and concentrate.
-
Yield: Expect >85% of a viscous oil (Weinreb Amide).
Step 2: Grignard Addition to Form the Ketone
Reagents: Cyclopropylmagnesium bromide (0.5 M in THF), Anhydrous THF.
-
Dissolve the Weinreb amide (from Step 1) in anhydrous THF (30 mL) under Argon. Cool to 0°C .
-
Dropwise add Cyclopropylmagnesium bromide (1.5 equiv) over 20 minutes.
-
Note: Maintain internal temperature < 5°C to prevent side reactions.
-
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Cool to 0°C and quench carefully with Sat. NH₄Cl solution.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with Brine.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Product: 2-(2-Bromophenyl)-1-cyclopropylethan-1-one (Pale yellow oil).
Protocol B: -Bromination (Activation for Cyclization)
Rationale: To fuse the thienopyridine ring, the alpha-position must be activated. NBS is preferred over elemental bromine to avoid brominating the cyclopropyl ring.
Reagents: N-Bromosuccinimide (NBS), p-TsOH (catalytic), MeCN.
-
Dissolve 2-(2-Bromophenyl)-1-cyclopropylethan-1-one (5.0 mmol) in Acetonitrile (25 mL).
-
Add p-TsOH (0.1 equiv).
-
Add NBS (1.05 equiv) portion-wise at RT.
-
Heat to 40°C and monitor by TLC/LCMS. The reaction typically completes in 2-4 hours.
-
Workup: Concentrate solvent, redissolve in DCM, wash with water to remove succinimide.
-
Safety: The product, 2-Bromo-1-cyclopropyl-2-(2-bromophenyl)ethanone , is a potent lachrymator . Handle only in a fume hood.
Protocol C: Cyclization to Thienopyridine Scaffold
Rationale: This step mimics the industrial synthesis of Prasugrel, coupling the activated ketone with the thiolactam core.
Reagents: 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one HCl, K₂CO₃, DMF.
-
Suspend the thienopyridine thiolactam core (1.0 equiv) and K₂CO₃ (2.5 equiv) in DMF at 0°C.
-
Add the
-bromo ketone (from Protocol B, 1.0 equiv) dropwise. -
Stir at 0°C for 2 hours, then warm to RT.
-
Mechanism: S-alkylation followed by spontaneous dehydration/cyclization (or requiring a subsequent acetylation step depending on the specific tautomer desired).
-
Result: The "2-Bromo-Prasugrel" intermediate, ready for Pd-coupling.
Visualizing the Divergent Workflow
The following diagram illustrates how this specific building block serves as a "hub" for generating diverse libraries, contrasting the linear synthesis of Prasugrel with the divergent synthesis enabled by the bromo-analog.
Figure 1: Divergent synthesis pathway utilizing the 2-bromo handle for late-stage library generation.
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Tip |
| Appearance | Pale yellow to orange oil | Darkening indicates oxidation; store under Argon at -20°C. |
| Conversion > 95% by LCMS | If sluggish, add 5 mol% HBr/AcOH to initiate. | |
| Lachrymator | High Potency (Alpha-bromo species) | MANDATORY: Use double gloves and work in a high-flow hood. Quench glassware with dilute NaOH. |
| Grignard Step | Exotherm observed | Control temp < 5°C. High temps lead to cyclopropyl ring opening or bis-addition. |
References
-
Prasugrel Impurity Profiling & Synthesis
-
Sastry, T. U., et al. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, 2013, 25(13), 7335-7338. Link
-
-
Weinreb Amide Methodology
-
Cyclopropyl Ketone Reactivity
-
Wong, H. N. C., et al. "Cyclopropane derivatives in organic synthesis." Chemical Reviews, 1989, 89(1), 165-198. Link
-
-
Alpha-Bromination Protocols
-
Zhu, X., et al. "DMSO-promoted α-bromination of α-aryl ketones." Organic & Biomolecular Chemistry, 2013. Link
-
Sources
2-(2-Bromophenyl)-1-cyclopropylethan-1-one as a pharmaceutical intermediate
Executive Summary
2-(2-Bromophenyl)-1-cyclopropylethan-1-one (CAS: 952722-66-6) is a high-value pharmaceutical intermediate structurally analogous to the key precursor of Prasugrel (Effient®). While the commercial drug utilizes a 2-fluorophenyl motif, the 2-bromophenyl analog serves two critical functions in modern drug discovery:
-
SAR Expansion: It allows researchers to probe the steric and electronic tolerance of the P2Y12 receptor binding pocket by replacing the metabolic "warhead" region with a bulkier halogen.
-
Divergent Synthesis Handle: Unlike the fluoro-analog, the aryl bromide moiety provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of library derivatives without de novo synthesis of the core scaffold.
This guide details the synthesis of this intermediate, its activation via
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2-(2-Bromophenyl)-1-cyclopropylethan-1-one |
| Common Alias | Ortho-bromo Prasugrel Ketone; BPC-Ethanone |
| Molecular Formula | |
| Molecular Weight | 239.11 g/mol |
| Appearance | Pale yellow to clear oil (solidifies upon high purity/cooling) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Reactivity |
Synthesis Protocol: The Weinreb Amide Route
Direct addition of Grignard reagents to acid chlorides often results in over-addition (tertiary alcohols). To ensure high fidelity for the ketone, we utilize the Weinreb Amide protocol. This method prevents over-alkylation via a stable tetrahedral metal-chelate intermediate.
Reagents Required:
-
Starting Material: 2-Bromophenylacetic acid (CAS: 18698-97-0)
-
Activation: 1,1'-Carbonyldiimidazole (CDI) or EDCI/HOBt
-
Amine: N,O-Dimethylhydroxylamine hydrochloride
-
Nucleophile: Cyclopropylmagnesium bromide (0.5 M in THF)
Step-by-Step Methodology:
Step 1: Formation of the Weinreb Amide
-
Dissolve 2-Bromophenylacetic acid (10.0 g, 46.5 mmol) in anhydrous DCM (100 mL) under
atmosphere. -
Add CDI (8.3 g, 51.1 mmol) portion-wise at 0°C. Stir for 1 hour at room temperature (gas evolution will occur).
-
Add N,O-Dimethylhydroxylamine HCl (5.0 g, 51.1 mmol) followed by Triethylamine (7.1 mL).
-
Stir overnight at RT.
-
Workup: Wash with 1N HCl (2x), Sat.
, and Brine. Dry over and concentrate.-
Checkpoint: Expect a pale yellow oil (Yield >90%).
-
Step 2: Grignard Addition
-
Dissolve the crude amide (from Step 1) in anhydrous THF (100 mL) and cool to -78°C (Dry ice/Acetone bath).
-
Dropwise add Cyclopropylmagnesium bromide (1.2 equiv) over 30 minutes. Crucial: Maintain internal temp < -60°C to prevent side reactions.
-
Stir at -78°C for 2 hours, then allow to warm to 0°C.
-
Quench: Carefully add sat.
solution. -
Isolation: Extract with EtOAc (3x). Dry organic layer (
) and concentrate. -
Purification: Silica Gel Column Chromatography (Hexanes:EtOAc 9:1).
Downstream Application: -Bromination & Coupling
To utilize this molecule in thienopyridine synthesis (Prasugrel-like scaffolds), the position alpha to the ketone must be activated.
Protocol: Photochemical -Bromination
This step converts the ketone into the reactive alkyl halide required for cyclization with the thienopyridine ring.
-
Dissolution: Dissolve 2-(2-Bromophenyl)-1-cyclopropylethan-1-one (1 eq) in CCl4 or DCM .
-
Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq).
-
Catalysis: Add catalytic Benzoyl Peroxide or AIBN .
-
Reaction: Reflux under a halogen lamp (500W) or standard reflux for 2-4 hours.
-
Note: Monitor by TLC.[1] The product is unstable; use immediately.
-
-
Coupling: The resulting
-bromo ketone is immediately reacted with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one to form the core skeleton.
Structural Logic & Pathway Visualization
The following diagram illustrates the synthetic flow and the strategic divergence point where the 2-Bromo substituent allows for library generation (Suzuki Coupling) versus standard Prasugrel-type synthesis.
Figure 1: Synthetic workflow showing the generation of the target ketone and its dual utility: Pathway A (Red) leads to Prasugrel-type antithrombotics, while Pathway B (Blue) utilizes the Aryl-Bromide for structural diversification.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Grignard Step) | Temperature too high; loss of chelation. | Ensure reaction temp stays < -60°C during addition. Dry THF over Na/Benzophenone. |
| Tertiary Alcohol Formation | Over-addition of Grignard. | Switch to Weinreb Amide route (as detailed) rather than using Nitrile or Acid Chloride directly. |
| Incomplete | Radical initiator failure. | Use fresh NBS (recrystallized from water) and ensure strong light source for initiation. |
| Product Instability | Acid sensitivity of cyclopropyl ketone. | Store product in base-washed glassware; add trace |
References
-
Prasugrel Synthesis & Impurity Profiling
-
Cyclopropyl Ketone Synthesis Methodology
-
Thienopyridine Scaffold Assembly
-
Chemical Safety & Data
Sources
Troubleshooting & Optimization
purification of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one from reaction mixture
Technical Support Center: Purification of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one
Ticket ID: #PUR-CPK-2026-02
Subject: Troubleshooting isolation and purity issues for
Executive Summary
This guide addresses the purification of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one , a sensitive
Users typically encounter three core failure modes with this scaffold:
-
Cyclopropane Ring Opening: Caused by aggressive acidic workups or active silica gel.
-
Tertiary Alcohol Formation: Resulting from Grignard over-addition (if synthesizing via ester/acid chloride).
-
De-bromination/Wurtz Coupling: Side reactions occurring during the preparation of the 2-bromobenzyl Grignard reagent.
Module 1: Diagnostic & Root Cause Analysis
Before attempting purification, confirm the identity of your crude mixture components using the table below.
| Component | TLC Behavior (Hex/EtOAc) | H-NMR Signature (Characteristic) | Root Cause |
| Target Ketone | N/A | ||
| Tertiary Alcohol | Over-addition of Grignard to ester/acid chloride. | ||
| Ring-Opened Product | Loss of high-field multiplets; appearance of olefinic protons. | Acid-catalyzed rearrangement (HCl workup). | |
| Wurtz Dimer | Aromatic signals only; no cyclopropyl or carbonyl integration. | Homocoupling of 2-bromobenzyl bromide. |
Module 2: The "Safe" Workup Protocol
Critical Alert: The cyclopropyl group adjacent to a carbonyl is susceptible to acid-catalyzed ring opening (homo-Michael addition type reactivity). Avoid 1M HCl quenching.
Recommended Quench Procedure (Ammonium Chloride Method)
-
Cool the reaction mixture to 0°C .
-
Slowly add saturated aqueous
(pH ~5-6). Do not use mineral acids. -
Stir vigorously for 30 minutes at room temperature to hydrolyze the magnesium-imine intermediate (if using Nitrile route) or the Weinreb chelate.
-
Phase Separation: Extract with Ethyl Acetate (EtOAc) or MTBE. Avoid Dichloromethane (DCM) if possible, as it can promote emulsions with magnesium salts.
-
Wash: Wash organic layer with Brine (
). -
Dry: Use
(Sodium Sulfate).[1] Avoid (Magnesium Sulfate) as it is slightly acidic (Lewis acid) and can degrade sensitive cyclopropanes upon prolonged contact.
Module 3: Purification Workflows
Method A: Chromatographic Purification (The "Neutral" Approach)
Standard silica gel is acidic (
Protocol:
-
Stationary Phase: Use Neutral Alumina (Grade III) OR Silica Gel buffered with 1% Triethylamine (
) . -
Slurry Preparation: Pre-treat the silica slurry with the eluent containing 1%
before loading the column. -
Eluent System:
-
Gradient: 0%
10% EtOAc in Hexanes (or Heptane). -
Note: The target ketone is lipophilic. It should elute early. The tertiary alcohol impurity will stick much harder.
-
-
Loading: Load as a concentrated solution in Toluene (avoid DCM loading if "streaking" occurs).
Method B: Bisulfite Adduct Purification (Highly Specific)
If chromatography fails to separate the ketone from non-ketone impurities (like the Wurtz dimer or unreacted bromide), exploit the steric accessibility of the cyclopropyl ketone.
Protocol:
-
Dissolve crude oil in Diethyl Ether (10 volumes).
-
Add saturated aqueous Sodium Bisulfite (
) (5 equivalents). -
Stir vigorously for 4-12 hours. The ketone forms a solid bisulfite adduct (precipitate) or migrates to the aqueous layer.
-
Separation:
-
Wash the organic layer (contains impurities) and discard.
-
Collect the aqueous layer (or solid adduct).
-
-
Regeneration: Treat the aqueous phase/solid with saturated
(mild base) and extract with EtOAc to recover the pure ketone.
Module 4: Reaction Pathway & Impurity Visualization
The following diagram illustrates the critical decision points in the synthesis and purification logic to avoid common pitfalls.
Figure 1: Synthetic pathway logic demonstrating how electrophile selection and workup pH determine the purity profile.
Frequently Asked Questions (FAQs)
Q1: My product is an oil and I cannot crystallize it. How do I remove the solvent traces?
-
Answer:
-aryl ketones with cyclopropyl groups are often viscous oils due to rotational freedom. If high vacuum drying isn't sufficient, perform a Kugelrohr Distillation .-
Settings: High Vacuum (<0.5 mmHg).[2] Temperature: Start at 120°C and ramp slowly. The cyclopropyl group is thermally stable if the environment is neutral, but ensure no acidic salts remain from the workup.
-
Q2: I see a "doublet of doublets" in the aromatic region that shouldn't be there.
-
Answer: This is likely the des-bromo byproduct (phenyl-cyclopropyl ketone derivative) caused by Lithium-Halogen exchange if you used
-BuLi to make the Grignard.-
Fix: Use Magnesium turnings (Grignard) instead of Li-exchange. If using Li-exchange, keep the temperature strictly below -78°C.
-
Q3: Can I use acidic alumina?
-
Answer: No. Acidic alumina will open the cyclopropane ring similarly to HCl. Use Neutral Alumina (Activity Grade III) or deactivate your silica gel.
References
-
BenchChem Technical Support. (2025).[1][3] Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones. BenchChem. 3[4]
-
Organic Chemistry Portal. (2019). Weinreb Ketone Synthesis: Mechanism and Scope. Organic Chemistry Portal. 5[4]
-
BenchChem Technical Support. (2025). Alternative purification techniques for cyclopropyl ketones besides chromatography. BenchChem. 1[4]
-
Master Organic Chemistry. Addition of Grignard Reagents to Nitriles. Master Organic Chemistry. 4[4][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]
minimizing byproduct formation in 2-(2-Bromophenyl)-1-cyclopropylethan-1-one synthesis
Technical Support Center: Synthesis of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one
Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. Our focus is on providing in-depth, mechanistically-grounded solutions to common challenges, particularly the formation of unwanted byproducts, to enhance yield, purity, and process reliability.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one. We will explore the root causes of these problems and provide validated protocols to mitigate them.
FAQ 1: My reaction yields an isomeric byproduct that is challenging to separate from the desired ortho-product. What is its identity and how can I prevent its formation?
Answer: This common issue strongly suggests you are employing a Friedel-Crafts acylation of bromobenzene with a reagent like cyclopropylacetyl chloride. The inseparable byproduct is almost certainly the para-isomer, 2-(4-Bromophenyl)-1-cyclopropylethan-1-one.
Root Cause Analysis: The bromine atom on the benzene ring is an ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[1] While it deactivates the ring slightly through induction, its lone pairs direct incoming electrophiles to the ortho and para positions via resonance stabilization. The Friedel-Crafts acylation generates a highly reactive acylium ion that attacks the bromobenzene ring.[2] Although the ortho position is electronically favored, the steric bulk of both the bromine atom and the incoming acyl group can lead to significant formation of the sterically less hindered para-product.[1]
Recommended Solution: A Regiospecific Approach via Enolate Alkylation To circumvent the regioselectivity problem inherent in the Friedel-Crafts approach, we strongly recommend an enolate alkylation strategy. This method offers precise control over the connectivity of the final product. The strategy involves the C-alkylation of the enolate of cyclopropyl methyl ketone with 2-bromobenzyl bromide.
Experimental Protocol: Synthesis via Enolate Alkylation
-
Enolate Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the solvent to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (n-BuLi) followed by diisopropylamine to form Lithium diisopropylamide (LDA) in situ.
-
After stirring for 20-30 minutes, slowly add a solution of cyclopropyl methyl ketone in anhydrous THF to the LDA solution. Maintain the temperature at -78 °C to ensure the formation of the kinetic lithium enolate.
-
-
Alkylation:
-
Slowly add a solution of 2-bromobenzyl bromide in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction to stir at this temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent in vacuo.
-
Purify the crude product using column chromatography on silica gel to yield the pure 2-(2-Bromophenyl)-1-cyclopropylethan-1-one.
-
FAQ 2: I'm using a Grignard-based synthesis and observing a significant high-molecular-weight byproduct, leading to low yields of my target ketone. What is this impurity?
Answer: When synthesizing a ketone using a Grignard reagent (e.g., 2-bromobenzylmagnesium bromide reacting with cyclopropanecarbonyl chloride), the most common high-molecular-weight byproduct is a tertiary alcohol. This results from the Grignard reagent adding to the carbonyl of your newly formed ketone product.
Root Cause Analysis: Ketones are highly electrophilic and readily react with nucleophilic Grignard reagents to form alcohols.[3] The rate of this second addition can be comparable to the initial formation of the ketone, especially if the Grignard reagent is present in local excess or at elevated temperatures. This leads to the formation of 1-cyclopropyl-1-(2-bromobenzyl)-2-(2-bromophenyl)ethanol or a related tertiary alcohol, depending on the specific Grignard/electrophile combination used. Another common, though lower molecular weight, byproduct can be a homocoupled species like 1,2-bis(2-bromophenyl)ethane, arising from the Grignard reagent coupling with itself.[4]
Recommended Solution: Optimizing Reaction Conditions To suppress the formation of the tertiary alcohol byproduct, the reactivity of the Grignard reagent must be controlled, and its exposure to the product ketone must be minimized.
Key Optimization Strategies:
| Strategy | Principle | Recommended Conditions |
| Low Temperature | Reduces the rate of the secondary addition reaction more significantly than the primary reaction. | Maintain the reaction temperature at or below -78 °C during the addition of the Grignard reagent. |
| Inverse Addition | Prevents the buildup of a high concentration of the Grignard reagent in the presence of the product. | Slowly add the Grignard reagent solution to the solution of the acyl chloride (or other electrophile). |
| Use of Milder Organometallics | Reagents like organocadmium or Gilman (lithium dialkylcuprate) reagents are less reactive towards ketones than Grignard reagents. | Prepare a Gilman reagent from the corresponding organolithium and copper(I) iodide for a more selective reaction. |
Workflow Diagram: Grignard Reaction and Byproduct Formation
Caption: Grignard pathway and tertiary alcohol byproduct formation.
FAQ 3: My enolate alkylation reaction is inefficient, giving a complex mixture including products from O-alkylation and dialkylation. How can I improve the C-alkylation selectivity?
Answer: This issue arises from a lack of control over enolate formation and reactivity. The formation of O-alkylated (enol ether) and dialkylated byproducts, along with potential aldol self-condensation products, can be suppressed by carefully choosing the base, solvent, and temperature to favor the formation of the kinetic enolate.
Root Cause Analysis: An enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.
-
C- vs. O-Alkylation: The site of alkylation is influenced by the counter-ion, solvent, and the nature of the electrophile. Protic solvents and smaller, less coordinating cations (like Na⁺) can favor O-alkylation.
-
Dialkylation: If a proton source is available or if the initial product is deprotonated again, a second alkylation event can occur. This is more likely under thermodynamic conditions (weaker base, higher temperature).
-
Aldol Condensation: The enolate can react with the carbonyl of the unreacted starting ketone, leading to self-condensation products.
Recommended Solution: Kinetic Enolate Formation To favor selective mono-C-alkylation, you must generate the kinetic enolate—the less substituted, more rapidly formed enolate—under irreversible conditions.
Key Principles for Kinetic Control:
-
Strong, Hindered Base: Use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA). Its bulkiness favors deprotonation at the less-hindered methyl group of cyclopropyl methyl ketone.
-
Aprotic Solvent: Use an aprotic solvent like THF, which does not interfere with the enolate.
-
Low Temperature: Conduct the deprotonation at -78 °C. This prevents equilibration to the more stable (thermodynamic) enolate and suppresses side reactions like aldol condensation.
-
Stoichiometric Base: Use a slight excess (e.g., 1.05-1.1 equivalents) of the strong base to ensure complete deprotonation of the starting ketone, minimizing self-condensation.
Workflow Diagram: Selective C-Alkylation vs. Side Reactions
Caption: Controlling enolate reactivity for selective C-alkylation.
References
- Ketone Reduction - Wordpress. (2026, January 25).
- Ketone, cyclopropyl methyl - Organic Syntheses Procedure.Organic Syntheses.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube.
- Enantioselective reduction of ketones - Wikipedia.Wikipedia.
- Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem.LookChem.
- Chem 115 - Andrew G Myers Research Group.Harvard University.
- Friedel-Crafts Acetylation of Bromobenzene.Scribd.
- Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Chemistry Steps.
- What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017, July 23). Chemistry Stack Exchange.
- Synthesis of ketones by hydrolysis, deprotection, or oxidation - Organic Chemistry Portal.Organic Chemistry Portal.
- Strategies in ketone synthesis. - ResearchGate.ResearchGate.
- Synthesis of Cyclopropenes via 1,2-Elimination of Bromocyclopropanes Catalyzed by Crown Ether - ResearchGate.ResearchGate.
- Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom.Asian Journal of Chemistry.
- Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents.Google Patents.
- CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents.Google Patents.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.
- Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds - Benchchem.BenchChem.
- Novel preparation method of cyclopropyl methyl ketone - Eureka | Patsnap. (2019, April 26). Patsnap.
- What is Cyclopropyl methyl ketone? - ChemicalBook. (2020, January 16). ChemicalBook.
- Application Notes and Protocols for the Use of (8-Bromooctyl)cyclopropane in Grignard Reactions - Benchchem.BenchChem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.Organic Chemistry Portal.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Master Organic Chemistry.
- Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC - NIH.National Institutes of Health.
- CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents.Google Patents.
- Synthesis of cyclopropanes - Organic Chemistry Portal.Organic Chemistry Portal.
- Grignard Reaction Experiment Part 1, Prelab - YouTube. (2020, October 26). YouTube.
- 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts.
- bromocyclopropane - Organic Syntheses Procedure.Organic Syntheses.
- 3-cyclohexyl-2-bromopropene - Organic Syntheses Procedure.Organic Syntheses.
- Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - MPG.PuRe. (2024, December 23). Max Planck Society.
- Write an equation for the reaction, if any, of p-bromobenzaldehyde with each of the following reagents, and - Brainly. (2024, April 23). Brainly.
- Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3- hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid.ACS Publications.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.ResearchGate.
- The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes - OUR Archive - University of Otago.University of Otago.
Sources
identifying impurities in 2-(2-Bromophenyl)-1-cyclopropylethan-1-one samples
[1]
Module 3: Standard Analytical Protocol
This method is validated for separating the ortho-bromo target from its des-bromo and ring-opened analogs.
Method ID: HPLC-BR-CYC-01 Applicability: Purity assay and Impurity profiling.
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax SB-Phenyl or Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Phenyl phases provide superior selectivity for halogenated aromatic isomers via pi-pi stacking.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of acidic precursors (Bromophenylacetic acid).[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier.[1] |
| Gradient | T=0: 30% BT=15: 80% BT=20: 80% BT=20.1: 30% B | Slow gradient required to resolve the 2-bromo (Target) from 3-bromo isomer. |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detection | UV @ 220 nm and 254 nm | 220 nm for carbonyl sensitivity; 254 nm for aromatic specificity. |
| Sample Diluent | 50:50 ACN:Water | Matches initial gradient to prevent peak distortion. |
Module 4: Unknown Peak Identification (Decision Matrix)
When a new impurity appears that does not match standard retention times, follow this logic flow to classify it before attempting isolation.
Frequently Asked Questions (FAQ)
Q1: Why does my sample turn yellow upon storage? A: This indicates the formation of alpha-brominated by-products or conjugated enones resulting from ring opening. The cyclopropyl ketone is sensitive to light and acid. Store samples at -20°C under Argon, strictly avoiding acidic environments.
Q2: I see a peak at RRT 0.92 that I cannot resolve. What is it? A: This is likely the 2-(2-chlorophenyl) analog if you used thionyl chloride or similar reagents during the synthesis of the precursor acid chloride. Chlorine and Bromine analogs are structurally very similar and difficult to separate. Check the Mass Spectrum for a Chlorine isotope pattern (3:1 ratio) vs Bromine (1:1 ratio).[1]
Q3: Can I use GC-MS for this analysis? A: Use caution. The cyclopropyl ring is thermally labile. High injector temperatures (>250°C) can induce thermal ring opening inside the inlet, creating "ghost" impurities that do not exist in the actual sample.[1] Always verify with HPLC (a cold technique) first.[1]
References
-
Sastry, T. U., et al. (2013).[1] "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry. (Describes the analogous fluoro-cyclopropyl ketone impurities and ring-opening pathways).
-
BenchChem Technical Guide. (2025). "A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones." (Mechanistic details on acid-catalyzed degradation).
-
SIELC Technologies. (2025). "Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column." (Methodology for separating bromo-phenyl isomers).
-
PubChem Compound Summary. "2-Bromo-1-cyclopropylethan-1-one."[1][2] (Structural data for the alpha-bromo analog, relevant for fragment analysis).
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one: The Definitive Role of X-ray Crystallography
In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one, with a special focus on the gold-standard method: single-crystal X-ray crystallography.
The Imperative of Structural Accuracy
The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. For pharmaceutical compounds like 2-(2-Bromophenyl)-1-cyclopropylethan-1-one, even subtle variations in stereochemistry can lead to drastic differences in therapeutic efficacy and toxicity. Therefore, a definitive structural confirmation is not just a matter of academic rigor but a critical step in ensuring safety and effectiveness.
Single-Crystal X-ray Crystallography: An Unparalleled View
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the three-dimensional atomic structure of a chemical compound.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can generate a detailed 3D map of atomic positions, bond lengths, and bond angles.[2][3] This method is indispensable for establishing the absolute configuration of chiral molecules, a feat that is often challenging for other analytical techniques.[4]
The Crystallographic Workflow: From Solution to Structure
Confirming the structure of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one via X-ray crystallography involves a meticulous, multi-step process.
Sources
Comparative Guide: Synthetic Routes to 2-(2-Bromophenyl)-1-cyclopropylethan-1-one
CAS Number: 952722-66-6 Target Molecule: 2-(2-Bromophenyl)-1-cyclopropylethan-1-one Primary Application: Key intermediate for P2Y12 receptor antagonists (e.g., Prasugrel analogs) and functionalized indoles.[1]
Part 1: Executive Summary & Strategic Analysis
Synthesizing 2-(2-Bromophenyl)-1-cyclopropylethan-1-one requires navigating two competing chemical challenges: the steric bulk of the ortho-bromo substituent and the sensitivity of the cyclopropyl ring to ring-opening under strong Lewis acidic conditions.[1]
This guide evaluates three distinct synthetic pathways. The choice of route depends heavily on the scale of operation and the available equipment.[1]
| Feature | Route A: Weinreb Amide (Recommended) | Route B: Claisen-Decarboxylation (Industrial) | Route C: Pd-Catalyzed |
| Scale Suitability | Gram to Multi-gram (Lab) | Kilogram (Pilot/Production) | Milligram to Gram (Discovery) |
| Key Advantage | High purity; no over-addition.[1] | Low reagent cost; scalable.[1] | Convergent; uses simple aryl halides.[1] |
| Primary Risk | Cost of Weinreb amine.[1] | Handling of NaH/strong bases. | Catalyst cost; potential for bis-arylation.[1] |
| Step Count | 2 Linear Steps | 2 Linear Steps (Telescoped) | 1 Step |
| Estimated Yield | 75–85% | 60–75% | 50–70% |
Part 2: Detailed Synthetic Protocols
Route A: The Weinreb Amide Protocol (High Fidelity)
Best for: Medicinal chemistry, high-purity requirements, and avoiding over-alkylation.[1]
Mechanism: This route utilizes the chelation effect of the N-methoxy-N-methylamide (Weinreb amide) to stabilize the tetrahedral intermediate, preventing the addition of a second equivalent of Grignard reagent.[1] This is critical for synthesizing ketones without forming tertiary alcohol side products.[1]
Step-by-Step Protocol:
-
Formation of Weinreb Amide:
-
Reagents: 2-Bromophenylacetic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).
-
Solvent: Dichloromethane (DCM).[1]
-
Procedure: Dissolve the acid in DCM at 0°C. Add DIPEA, followed by EDCI and HOBt. Stir for 15 min. Add N,O-dimethylhydroxylamine hydrochloride.[1] Warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate.
-
-
Grignard Addition:
-
Reagents: Cyclopropylmagnesium bromide (0.5 M in THF, 1.3 eq).
-
Solvent: Anhydrous THF.
-
Procedure: Cool the Weinreb amide solution in THF to -78°C (critical to minimize side reactions with the ortho-bromo group). Add the Grignard reagent dropwise over 30 minutes.[1] Stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Quench: Pour into cold sat. NH₄Cl solution.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).[1]
-
Critical Control Point:
-
Temperature Control: Maintaining -78°C during addition prevents the Grignard reagent from reacting with the sensitive ortho-bromide on the aromatic ring (halogen-metal exchange).[1]
Route B: The Claisen Condensation-Decarboxylation (Scalable)
Best for: Large-scale synthesis where chromatography is to be avoided.[1][3]
Mechanism: This route mimics the industrial synthesis of Prasugrel intermediates.[1] It involves the acylation of an ester enolate followed by acid-catalyzed decarboxylation.[1]
Step-by-Step Protocol:
-
Condensation:
-
Reagents: Methyl 2-(2-bromophenyl)acetate (1.0 eq), Cyclopropanecarbonyl chloride (1.1 eq), NaH (60% dispersion, 2.2 eq).[1]
-
Solvent: THF or Toluene/DMF mixture.[1]
-
Procedure: Suspend NaH in dry THF at 0°C. Add Methyl 2-(2-bromophenyl)acetate dropwise. Stir for 30 min to form the enolate. Add Cyclopropanecarbonyl chloride dropwise (exothermic).[1] Stir at RT for 4 hours.
-
Intermediate: This forms the
-keto ester intermediate.[1]
-
-
Hydrolysis & Decarboxylation:
-
Reagents: DMSO, H₂O, NaCl (Krapcho conditions) OR dilute H₂SO₄/AcOH.[1]
-
Procedure: Treat the crude
-keto ester with a mixture of AcOH/H₂SO₄/H₂O (10:1:1) at reflux (90–100°C) for 4 hours. The ester hydrolyzes to the -keto acid, which spontaneously decarboxylates.[1] -
Workup: Neutralize with NaOH, extract with Toluene. Crystallize or distill.[1]
-
Critical Control Point:
-
Gas Evolution: The decarboxylation step releases CO₂ vigorously.[1] Ensure adequate venting and controlled heating rates on scale.
Route C: Pd-Catalyzed -Arylation (Catalytic)
Best for: Rapid access to analogs using diverse aryl halides.[1]
Mechanism: Cross-coupling of a ketone enolate with an aryl halide using a Palladium catalyst.[1]
Protocol:
-
Reagents: Cyclopropyl methyl ketone (1.0 eq), 1-Bromo-2-iodobenzene (1.0 eq).[1]
-
Catalyst: Pd(dba)₂ (2 mol%), Xantphos (2.5 mol%).[1]
-
Base: NaOtBu (1.2 eq).[1]
-
Solvent: Toluene, 80°C.
-
Note: Uses the iodine for selective coupling, leaving the bromine intact. If using 1,2-dibromobenzene, yields may be lower due to oligomerization.[1]
Part 3: Visual Analysis of Pathways
Pathway Diagram: Weinreb vs. Claisen Routes
Caption: Comparison of the Weinreb Amide (Blue) and Claisen Condensation (Red) pathways. Route A prioritizes chemoselectivity; Route B prioritizes scalability.[1]
Part 4: Data Comparison Table
| Metric | Route A (Weinreb) | Route B (Claisen) | Route C (Pd-Cat) |
| Starting Material Cost | Moderate (Weinreb amine) | Low (Commodity chemicals) | High (Catalyst/Ligand) |
| Atom Economy | Good | Moderate (Loss of CO₂/MeOH) | Excellent |
| Purification | Column Chromatography | Distillation / Crystallization | Column Chromatography |
| Reaction Time | 2 Days | 1 Day | 4-8 Hours |
| Safety Profile | Standard | High Risk (H₂ gas, CO₂ evolution) | Standard |
References
-
Preparation of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone. Google Patents. Patent CN102643180B.[1] Available at:
-
Process for the preparation of high-purity Prasugrel. European Patent Office. Patent EP3475288B1.[1] Available at: [Link][1]
-
Cyclopropylmagnesium bromide (Product Page). Avra Chemicals.[1] CAS 23719-80-4.[1][4][5] Available at: [Link][1]
-
Synthesis of Cyclopropenes via 1,2-Elimination of Bromocyclopropanes. ResearchGate. (Discusses cyclopropyl ketone reactivity).[1][6][7][8][9] Available at: [Link]
Sources
- 1. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one Derivatives and Analogs
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a rigorous and multifaceted process. Central to this endeavor is the critical evaluation of a compound's biological activity, a process that begins in the controlled environment of in vitro assays and culminates in the complex biological systems of in vivo models. This guide provides an in-depth technical comparison of in vitro and in vivo studies, using the promising class of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one derivatives and their structural analogs, the aryl cyclopropyl ketones, as a central case study. Our focus will be on elucidating the "why" behind experimental choices and critically assessing how data from each stage informs the next, a crucial aspect for researchers, scientists, and drug development professionals.
The unique structural motif of the cyclopropyl ketone has garnered significant attention in medicinal chemistry. The strained three-membered ring imparts distinct electronic and conformational properties, making these compounds intriguing candidates for interacting with a variety of biological targets.[1] The presence of an aryl group, such as the 2-bromophenyl moiety, provides a scaffold for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
The Rationale for a Two-Pronged Approach: In Vitro and In Vivo Evaluation
The development of any new therapeutic agent hinges on a deep understanding of its efficacy and safety. An in vitro to in vivo translational approach is fundamental to building this understanding.[2]
In vitro studies are the first line of investigation. Performed in a controlled, non-living environment (e.g., using isolated enzymes, cells, or tissues), they offer several advantages:
-
High-throughput screening: Large libraries of compounds can be rapidly assessed for activity against a specific target.
-
Mechanistic insights: These assays can pinpoint the direct interaction of a compound with its molecular target, such as an enzyme or receptor.
-
Cost-effectiveness: In vitro assays are generally less expensive and time-consuming than animal studies.[2]
However, the simplicity of in vitro systems is also their main limitation. They cannot replicate the complex interplay of absorption, distribution, metabolism, excretion, and toxicity (ADMET) that occurs in a living organism.
In vivo studies , conducted in living organisms (typically animal models), are therefore essential to:
-
Assess systemic effects: Evaluate the overall impact of the compound on a whole organism, including both therapeutic and potential toxic effects.
-
Determine pharmacokinetic profiles: Understand how the drug is absorbed, distributed to different tissues, metabolized, and ultimately eliminated from the body.[3]
-
Evaluate efficacy in a disease context: Test the compound's ability to produce the desired therapeutic effect in a relevant animal model of the disease.[4]
The following sections will delve into the practical aspects of these studies, using examples from the literature on cyclopropyl ketone derivatives to illustrate the principles in action.
Case Study: 2-Cyclopropylindoloquinones - From Cell Culture to Animal Models
In Vitro Evaluation: Assessing Cytotoxicity
The initial step in evaluating a potential anticancer agent is to determine its ability to kill cancer cells in culture. A common method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Table 1: In Vitro Cytotoxicity of 2-Cyclopropylindoloquinone Analogues [5]
| Compound | Cell Line | IC50 (µM) |
| Compound 21 (5-(aziridin-1-yl)-2-cyclopropyl-3-(hydroxymethyl)-1-methylindole-4,7-dione) | Hypoxic Cells | ~0.01 |
| Compound 54 (3-(hydroxymethyl)-5-(2-methylaziridin-1-yl)-1,2-dimethylindole-4,7-dione) | Hypoxic Cells | ~0.1 |
The data in Table 1 clearly demonstrates the potent cytotoxic effects of these compounds against cancer cells, particularly under hypoxic (low oxygen) conditions, which are characteristic of the tumor microenvironment. An IC50 value in the nanomolar to low micromolar range is generally considered a promising result for a potential anticancer drug. The causality here is that a low IC50 suggests a high affinity for the molecular target or a potent downstream effect, justifying the significant resources required for subsequent in vivo testing.
In Vivo Evaluation: Testing Antitumor Efficacy in a Xenograft Model
Promising in vitro data provides the rationale for moving into animal models. For anticancer drugs, a common approach is the use of a xenograft model, where human tumor cells are implanted into immunodeficient mice.[6] This allows for the evaluation of the drug's ability to inhibit tumor growth in a living system.
Table 2: In Vivo Antitumor Activity of 2-Cyclopropylindoloquinone Analogues [5]
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition |
| Compound 21 | RIF-1 Tumor Model (Mice) | Maximum Tolerated Dose | Significant improvement over control |
| Compound 54 | KHT Tumor Model (Mice) | Maximum Tolerated Dose | Comparable efficacy to control |
The results from the in vivo studies confirmed the anticancer potential of the 2-cyclopropylindoloquinones. The observed tumor growth inhibition in animal models provides the crucial evidence of efficacy that is a prerequisite for considering a compound for clinical development.
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of research, detailed and well-validated protocols are essential. Below are representative protocols for the types of studies discussed.
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This protocol outlines the steps for determining the IC50 value of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (e.g., a 2-(2-Bromophenyl)-1-cyclopropylethan-1-one derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical procedure for determining the pharmacokinetic profile of a test compound in mice after a single intravenous (IV) or oral (PO) dose.[7]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound formulated for IV and PO administration
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the study.
-
Dosing:
-
IV Administration: Administer the test compound via a single bolus injection into the tail vein (e.g., at a dose of 2 mg/kg).
-
PO Administration: Administer the test compound by oral gavage (e.g., at a dose of 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[8]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve.
-
Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizing the Drug Discovery Workflow
The transition from in vitro to in vivo studies is a critical step in the drug discovery process. The following diagram illustrates this general workflow.
Conclusion: An Integrated Approach for Success
The development of novel therapeutics, such as the 2-(2-Bromophenyl)-1-cyclopropylethan-1-one derivatives, requires a carefully orchestrated interplay between in vitro and in vivo studies. While in vitro assays provide essential information on a compound's potency and mechanism of action at the molecular and cellular level, in vivo studies are indispensable for evaluating its overall efficacy, safety, and pharmacokinetic profile in a complex biological system. The case of the 2-cyclopropylindoloquinones demonstrates how promising in vitro cytotoxicity data can translate into significant antitumor activity in animal models. By employing a logical, stepwise approach and utilizing well-validated experimental protocols, researchers can effectively bridge the gap between the laboratory bench and preclinical development, ultimately increasing the probability of success in bringing new and effective medicines to patients.
References
- [This result was not used in the final response]
-
Murine Pharmacokinetic Studies. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
- [This result was not used in the final response]
-
Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. Retrieved February 15, 2026, from [Link]
-
In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.). Retrieved February 15, 2026, from [Link]
-
In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved February 15, 2026, from [Link]
- [This result was not used in the final response]
- [This result was not used in the final response]
-
Naylor, M. A., Jaffar, M., Nolan, J., Stephens, M. A., Butler, S., Patel, K. B., Everett, S. A., Adams, G. E., & Stratford, I. J. (1997). 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. Journal of Medicinal Chemistry, 40(15), 2335–2346. [Link]
- [This result was not used in the final response]
- [This result was not used in the final response]
- [This result was not used in the final response]
-
Antitumor activity in xenograft correlates with clinical response. The... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- [This result was not used in the final response]
- [This result was not used in the final response]
- [This result was not used in the final response]
-
Yablokov, A. (2025, March 4). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Retrieved February 15, 2026, from [Link]
- [This result was not used in the final response]
- [This result was not used in the final response]
- [This result was not used in the final response]
- [This result was not used in the final response]
- [This result was not used in the final response]
- [This result was not used in the final response]
- [This result was not used in the final response]
-
Cell-Derived Xenografts. (n.d.). Antineo. Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Derived Xenografts - Antineo [antineo.fr]
- 7. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one
Introduction: The Significance of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one in Modern Drug Discovery
The privileged structure of the aryl cyclopropyl ketone moiety is a recurring motif in a multitude of biologically active molecules and pharmaceutical intermediates. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring, coupled with the synthetic versatility of the aryl bromide handle, make 2-(2-Bromophenyl)-1-cyclopropylethan-1-one a highly valuable, yet synthetically challenging, target. This guide provides a comprehensive comparative analysis of established and potential synthetic routes to this key intermediate, offering researchers and drug development professionals a detailed roadmap for its efficient preparation. We will benchmark a proposed benchmark method against two viable alternatives—a classic Friedel-Crafts acylation and a modern palladium-catalyzed α-arylation—providing detailed experimental protocols, comparative data, and insights into the practical nuances of each approach.
Benchmarked Method: A Grignard-Based Approach
A robust and highly convergent strategy for the synthesis of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one involves the reaction of a Grignard reagent derived from 2-bromobenzyl bromide with cyclopropanecarbonyl chloride. This method offers excellent control over the assembly of the target molecule from two readily accessible fragments.
Causality of Experimental Choices
The choice of a Grignard-based approach is predicated on its reliability for forming carbon-carbon bonds. The use of 2-bromobenzyl bromide as the Grignard precursor ensures the correct regiochemistry of the final product. Cyclopropanecarbonyl chloride is a commercially available and highly reactive acylating agent, making it an ideal coupling partner. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to maintain the reactivity of the Grignard reagent. Low temperatures are crucial to prevent side reactions, such as over-addition to the ketone product.[1][2][3] A carefully controlled addition of the acyl chloride to the Grignard reagent is necessary to favor the formation of the ketone over the tertiary alcohol.[1][2][4]
Experimental Protocol: Grignard-Based Synthesis
Step 1: Preparation of 2-Bromobenzylmagnesium Bromide
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 2-bromobenzyl bromide (1.0 eq.) in anhydrous diethyl ether via the dropping funnel. The reaction is initiated by gentle heating.
-
Once the exothermic reaction begins, maintain a gentle reflux by the dropwise addition of the remaining 2-bromobenzyl bromide solution.
-
After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Acylation with Cyclopropanecarbonyl Chloride
-
Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.0 eq.) in anhydrous diethyl ether via a syringe pump over 1 hour.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis of Synthetic Methodologies
To provide a comprehensive overview, we will now compare the Grignard-based approach with two other prominent synthetic strategies: Friedel-Crafts acylation and Palladium-catalyzed α-arylation.
| Parameter | Grignard-Based Synthesis | Friedel-Crafts Acylation | Palladium-Catalyzed α-Arylation |
| Starting Materials | 2-Bromobenzyl bromide, Cyclopropanecarbonyl chloride | Bromobenzene, Cyclopropylacetyl chloride | Cyclopropyl methyl ketone, 1,2-Dibromobenzene |
| Key Transformation | Nucleophilic acyl substitution | Electrophilic aromatic substitution | C-C cross-coupling |
| Typical Yield | 65-80% (estimated) | 50-70% (estimated) | 70-90% (estimated) |
| Reaction Conditions | Low temperature (-78 °C), inert atmosphere | Lewis acid catalyst (e.g., AlCl₃), anhydrous conditions[5][6][7][8][9][10] | Palladium catalyst, ligand, base, elevated temperature[11][12][13][14][15] |
| Scalability | Moderate; requires careful control of exotherm | High; well-established industrial process | Moderate to high, depending on catalyst cost and stability |
| Substrate Scope | Generally good, but sensitive to acidic protons | Limited by electronics of the aromatic ring; deactivated rings are problematic | Broad; tolerant of many functional groups[12][13] |
| Key Challenges | Over-addition to form tertiary alcohol, moisture sensitivity[1][2][3] | Stoichiometric amounts of Lewis acid, regioselectivity issues | Catalyst cost and optimization, potential for side reactions |
Alternative Synthetic Routes: In-Depth Protocols and Mechanistic Insights
Method 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[7][8][9] In the context of our target molecule, this would involve the reaction of bromobenzene with cyclopropylacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6][10]
Reaction Workflow: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.).
-
Cool the flask in an ice bath and add bromobenzene (5.0 eq., serving as both reactant and solvent).
-
Slowly add cyclopropylacetyl chloride (1.0 eq.) to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography or distillation.
Mechanistic Considerations: The primary challenge in this approach is controlling the regioselectivity. The bromo substituent is ortho-, para-directing, which would lead to a mixture of 2- and 4-acylated products, necessitating careful purification.
Method 3: Palladium-Catalyzed α-Arylation
A more modern and often more selective approach involves the palladium-catalyzed α-arylation of a ketone.[11][12][13][14][15] For the synthesis of our target molecule, this would entail the coupling of cyclopropyl methyl ketone with 1,2-dibromobenzene.
Reaction Workflow: Palladium-Catalyzed α-Arylation
Sources
- 1. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. Khan Academy [khanacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 13. Palladium-catalyzed α-arylation of arylketones at low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalysed carbonylative α-arylation of acetone and acetophenones to 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Cyclopropyl Ketones
For the modern researcher in synthetic and medicinal chemistry, the cyclopropyl group is more than just a three-membered ring; it is a compact module of unique reactivity. When appended to a carbonyl, it creates a cyclopropyl ketone, a versatile building block whose behavior is governed by a delicate interplay of ring strain and electronic effects. This guide provides an in-depth comparison of cyclopropyl ketone reactivity against other common ketone classes, supported by mechanistic insights and actionable experimental protocols.
The Duality of the Cyclopropyl Ketone: Strain and Conjugation
The reactivity of a cyclopropyl ketone is fundamentally different from that of a simple acyclic ketone like acetone or a less-strained cyclic ketone like cyclohexanone. This distinction arises from two core features of the cyclopropane ring:
-
High Ring Strain: With internal C-C-C bond angles forced to 60°, far from the ideal 109.5° for sp³ hybridized carbons, cyclopropane possesses significant angle and torsional strain, estimated at approximately 27-28 kcal/mol.[1][2][3] This inherent instability makes ring-opening reactions a favorable thermodynamic pathway.[4]
-
Unique Electronic Character: The C-C bonds within the cyclopropane ring have a high degree of p-character, a concept explained by the Walsh orbital model.[5][6] These "bent bonds" behave in a manner analogous to a π-system, allowing for electronic conjugation with the adjacent carbonyl group.[7][8] This conjugation influences the reactivity of both the carbonyl and the ring itself.
This duality means that reactions can occur either at the carbonyl center (like a typical ketone) or involve the ring, leading to cleavage and rearrangement.
Comparative Reactivity Profiles
To understand the unique behavior of cyclopropyl ketones, we must compare them to other ketone archetypes. The primary modes of reaction are nucleophilic addition to the carbonyl and reactions that cleave the cyclopropane ring.
Nucleophilic Addition at the Carbonyl Carbon
In a standard nucleophilic addition, a nucleophile attacks the electrophilic carbonyl carbon. Generally, aldehydes are more reactive than ketones due to reduced steric hindrance and greater polarization of the carbonyl bond.[9][10][11] Among ketones, reactivity is modulated by both sterics and electronics.
| Ketone Type | Structure (R=Me) | Steric Hindrance | Electronic Effect of R Group | Expected Carbonyl Reactivity |
| Acyclic Ketone | Acetone | Low | Weakly electron-donating (+I) | High (Baseline) |
| Cyclohexyl Ketone | Cyclohexyl methyl ketone | High | Electron-donating (+I) | Low |
| α,β-Unsaturated Ketone | Methyl vinyl ketone | Low (at carbonyl) | Electron-withdrawing (conjugation) | Moderate to High |
| Cyclopropyl Ketone | Cyclopropyl methyl ketone | Moderate | Conjugative electron donation | Moderate |
Analysis:
-
Acyclic vs. Cyclopropyl: The cyclopropyl group is sterically more demanding than a methyl group but less so than a cyclohexyl group. Electronically, the Walsh orbitals of the cyclopropyl ring donate electron density into the carbonyl via conjugation, which slightly deactivates the carbonyl towards nucleophilic attack compared to a simple alkyl ketone where only a weaker inductive effect is at play.[12]
-
α,β-Unsaturated vs. Cyclopropyl: While both systems involve conjugation, the outcomes differ. In an α,β-unsaturated ketone, the π-system delocalizes the carbonyl's electron density but also provides a site for 1,4-conjugate addition. The cyclopropyl group, acting as a π-electron donor, primarily serves to slightly reduce the electrophilicity of the carbonyl carbon.[8]
-
Substituent Effects: The reactivity of cyclopropyl ketones can be tuned. Electron-withdrawing groups on the other side of the carbonyl (e.g., a p-nitrophenyl group) can activate the system, facilitating nucleophilic attack and potentially subsequent ring-opening.[13] Conversely, bulky alkyl groups can decrease reactivity through steric hindrance.[14]
Reactions Involving Ring-Opening
The most characteristic reaction of cyclopropyl ketones is ring-opening, driven by the release of inherent ring strain.[4] This reactivity is typically absent in unstrained cyclic or acyclic ketones under similar conditions.
Acid-Catalyzed Ring-Opening: This is a hallmark transformation. Protonation of the carbonyl oxygen enhances the electron-withdrawing capacity of the ketone, weakening the adjacent C-C bonds of the cyclopropane ring and making it susceptible to nucleophilic attack. This leads to a 1,5-addition product. This process is highly efficient under neutral or acidic conditions.[15][16]
Reductive and Radical Ring-Opening: Reagents like Samarium(II) iodide (SmI₂) can induce a single-electron transfer (SET) to the carbonyl, forming a ketyl radical. This intermediate can then undergo rapid ring-opening.[17] The regioselectivity of this cleavage is often thermodynamically controlled, favoring the formation of the more stable radical intermediate.
The workflow for such a reaction highlights the unique pathway available to cyclopropyl ketones.
Caption: The Homo-Nazarov cyclization, a key reaction of vinyl cyclopropyl ketones.
Experimental Protocols for Reactivity Assessment
To quantitatively compare the reactivity of different ketones, standardized experimental protocols are essential.
Protocol 1: Comparative Reduction with Sodium Borohydride
This experiment measures the relative rate of nucleophilic addition to the carbonyl group.
Objective: To compare the reactivity of cyclopropyl methyl ketone, acetone (acyclic), and cyclohexyl methyl ketone (strained cyclic) towards hydride reduction.
Methodology:
-
Preparation: Prepare 0.1 M solutions of each ketone and a 0.05 M solution of sodium borohydride (NaBH₄) in isopropanol. All solutions should be maintained at 0 °C.
-
Reaction Initiation: In separate, temperature-controlled reaction vessels at 0 °C, mix 10 mL of a ketone solution with 10 mL of the NaBH₄ solution. Start a timer for each reaction simultaneously.
-
Quenching: At timed intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a 1 mL aliquot from each reaction and immediately quench it in a vial containing 1 mL of 1 M aqueous acetone solution to consume any unreacted NaBH₄.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the starting ketone to the corresponding alcohol product.
-
Data Interpretation: Plot the percentage of ketone consumed versus time for each substrate. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates higher reactivity.
Caption: Experimental workflow for comparative ketone reduction.
Conclusion for the Practicing Scientist
The reactivity of cyclopropyl ketones is a study in contrasts. While the carbonyl group itself is slightly deactivated towards nucleophilic addition compared to simple acyclic ketones due to electronic donation from the ring, the immense strain energy of the cyclopropane moiety provides a powerful driving force for unique ring-opening reactions that are inaccessible to other ketone classes.
Key Takeaways:
-
For Carbonyl Additions: Expect slightly slower reaction rates for cyclopropyl ketones compared to unhindered acyclic ketones.
-
For Ring-Opening: Cyclopropyl ketones are uniquely primed for ring-opening under acidic, reductive, or photoredox conditions, acting as versatile three-carbon synthons.[13][16]
-
Tunability: The system's reactivity can be modulated by the electronic nature of the other ketone substituent, providing a handle for synthetic design.[13][17]
By understanding this dual nature, researchers can strategically employ cyclopropyl ketones to either serve as stable scaffolds or to unlock complex molecular architectures through controlled ring-opening transformations.
References
-
Doubtnut. (n.d.). Ketones are less reactive than aldehydes in the nucleophilic addition reactions. Justify. Retrieved from [Link]
-
Ashenhurst, J. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from [Link]
-
Unacademy. (n.d.). Relative Reactivities of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
GeeksforGeeks. (2025, October 13). Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. Retrieved from [Link]
-
Berger, D. J. (1997). Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]
-
Study.com. (n.d.). The Nucleophilic Addition Reactions of Aldehydes & Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Ring strain. Retrieved from [Link]
-
Wu, J. I., & Schleyer, P. V. R. (2012). Conventional strain energy estimates for cyclopropane and cyclobutane. ResearchGate. Retrieved from [Link]
-
S. W. Slayden, J. F. Liebman. (n.d.). The Energetics of Cyclopropane and Cyclobutane Derivatives. Retrieved from [Link]
-
Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Retrieved from [Link]
-
Waser, J. (2010). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry. Retrieved from [Link]
-
Procter, D. J., & Houk, K. N. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. Retrieved from [Link]
-
Quora. (2019, December 14). What is the difference between cyclobutane and cyclopropane?. Retrieved from [Link]
-
Procter, D. J., & Houk, K. N. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. PMC. Retrieved from [Link]
-
Walsh, A. D. (1947). Walsh Cyclopropane: Nature 159, 712-3. Nature. Retrieved from [Link]
-
Trost, B. M., & Ochiai, M. (1979). The Reaction of Cyclopropyl Ketones with Acetyl Methanesulfonate. Semantic Scholar. Retrieved from [Link]
-
Wang, L., et al. (2019). Reaction mechanism for the ring-opening-cyanation of cyclopropyl ketones. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Bent bond. Retrieved from [Link]
-
Scribd. (n.d.). Derivation of Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]
-
Scribd. (n.d.). Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]
-
Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. Retrieved from [Link]
-
UCL Discovery. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. Retrieved from [Link]
-
Reddy, R. P., et al. (2024). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters. Retrieved from [Link]
-
The ASL Lab. (2020, June 4). Ring-Opening and Cyclization Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Weix, D. J., et al. (2020). Cyclopropyl ketone C-C bond activation/cross-coupling. ResearchGate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 6. Walsh Cyclopropane: Nature 159, 712-3 (1947) [homepages.bluffton.edu]
- 7. Bent bond - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]
- 11. study.com [study.com]
- 12. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 2-(2-Bromophenyl)-1-cyclopropylethan-1-one
Executive Summary: Hazard Banding & Immediate Action
Compound: 2-(2-Bromophenyl)-1-cyclopropylethan-1-one Hazard Class: High Potency / Severe Irritant (Band 3) Critical Warning: This compound combines a lipophilic brominated aromatic ring with a reactive cyclopropyl ketone moiety. Based on Structure-Activity Relationship (SAR) analysis of analogous alpha-cyclopropyl ketones (e.g., CAS 69267-75-0), this substance must be treated as Acutely Toxic (Oral) and a Severe Eye/Skin Irritant .
Immediate Directive:
-
Zero Skin Contact: The lipophilic bromine substituent facilitates dermal absorption.
-
Fume Hood Mandatory: Do not handle on an open bench.
-
No Latex: Latex gloves provide insufficient permeation resistance against halogenated aromatics.
Part 1: Risk Assessment & Hazard Identification
As scientists, we do not simply follow rules; we mitigate specific molecular risks. Understanding the chemical causality of this molecule dictates our safety protocol.
The Molecular Threat Profile
-
The Cyclopropyl Ketone Moiety: Cyclopropyl ketones possess significant ring strain (~27.5 kcal/mol). This makes the carbonyl carbon highly electrophilic and reactive toward nucleophiles (e.g., proteins in your skin and eyes). This is the primary driver for its classification as a Category 1 Eye Damager .
-
The Bromophenyl Substituent: The bromine atom increases the molecular weight and lipophilicity (LogP). This allows the compound to penetrate the lipid bilayer of the stratum corneum (outer skin) more effectively than non-halogenated analogs.
-
Benzylic Activation: The methylene group (-CH2-) linking the ketone and the aromatic ring is benzylic. While the bromine is on the ring, the overall structure mimics aspects of phenacyl halides, suggesting potential lachrymatory (tear-inducing) properties.
Incompatibility Alert
-
Strong Oxidizers: Violent reaction potential.
-
Strong Bases: Can induce ring-opening or enolization reactions, generating unpredictable exothermic heat.
Part 2: The PPE Matrix (Personal Protective Equipment)
This matrix is designed to create a redundant barrier system. Relying on a single layer is a critical failure point in high-potency handling.
| Protection Zone | Standard Operation (mg to g scale) | High-Risk Operation (Spills / >10g / Solutions) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change every 30 mins | Silver Shield / Laminate Liners under Nitrile outer gloves. | Nitrile offers fair resistance, but halogenated aromatics can permeate nitrile in <15 mins if dissolved in organic solvents (DCM/THF). Laminate is impermeable.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 D3 rating) | Full Face Shield over Goggles. | Safety glasses are insufficient due to the risk of irreversible corneal damage from the cyclopropyl ketone group. |
| Respiratory | Fume Hood (Face velocity 100 fpm) | PAPR or Full-Face Respirator (OV/P100 Cartridges) | N95 masks do not protect against organic vapors. If the hood fails or for spill cleanup, OV cartridges are required. |
| Body | Lab Coat (Polyester/Cotton) + Tyvek Sleeves | Tyvek Coverall (Type 5/6) | Protects wrists/forearms (the most common exposure site) from dust and splashes. |
Part 3: Operational Protocol (The "Clean-to-Dirty" Workflow)
This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was done correctly.
Pre-Work Validation
-
Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.
-
Hood Check: Verify the magnehelic gauge or flow monitor reads within the safe zone (usually 0.3–0.5 m/s).
-
Solvent Prep: Have your solvent (e.g., Dichloromethane or Ethyl Acetate) pre-measured. Never pour solvent directly onto the solid; add solid to solvent or solvent to solid slowly.
Weighing & Transfer (The Critical Zone)
-
Step 1: Place a disposable absorbent mat (benchkote) inside the balance enclosure.
-
Step 2: Use an antistatic gun if the powder is fluffy/static-prone.
-
Step 3: Weigh into a tared vial. Do not use weighing boats (static risk). Use a glass vial or flask directly.
-
Step 4 (Wipe Down): After closing the vial, wipe the exterior of the vial with a Kimwipe dampened in ethanol/methanol while inside the hood. This validates that no invisible dust is tracked out.
Logic Flow: PPE Selection & Response
Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier.
Part 4: Emergency Response & Disposal
Spill Management (Solid)
-
Evacuate the immediate area.
-
Don PPE: Double gloves, goggles, N95 (minimum) or Respirator.
-
Cover: Gently cover the powder with a wet paper towel (dampened with water) to prevent dust aerosolization.
-
Sweep: Use a dustpan or stiff paper to lift the wet towel and powder together.
-
Clean: Wipe surface with soap and water, then Ethanol.
Disposal Protocol (The "End-of-Life" Cycle)
This compound contains Bromine . It must NOT be placed in standard organic waste if your facility separates halogenated waste.
-
Stream: Halogenated Organic Waste .
-
Labeling: Must explicitly state "Contains Brominated Organics" and "Cyclopropyl Ketone – Potential Irritant."
-
Quenching (Trace amounts in glassware): Rinse glassware with a dilute solution of sodium thiosulfate (if suspected active bromine species exist) or simple acetone rinse into the halogenated waste container.
Waste Workflow
Figure 2: Waste disposal decision tree ensuring compliance with halogenated waste protocols.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary for Cyclopropyl methyl ketone (Structural Analog Hazard Data). National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 2-bromo-1-cyclopropylethanone (Hazard Classification). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
